4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9BrN2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
4-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-7-15-13-12(11)10(8-16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI Key |
JCWCYXBMXRYLNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of 7-Azaindole Scaffold 3-Phenyl Derivatives
This guide provides a comprehensive technical overview of 7-azaindole scaffold 3-phenyl derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their physicochemical properties, synthetic methodologies, diverse biological activities with a focus on kinase inhibition, and the critical structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of these molecules.
Introduction: The 7-Azaindole Scaffold in Drug Discovery
The 7-azaindole core, a bioisostere of indole, has emerged as a privileged scaffold in modern drug discovery.[1] The strategic incorporation of a nitrogen atom into the benzene ring of the indole system can significantly modulate a compound's physicochemical properties, including solubility and metabolic stability, often leading to an improved pharmacokinetic profile.[1][2] This has made the 7-azaindole moiety a key component in a variety of therapeutic agents, particularly in the realm of kinase inhibitors.[1] The 3-phenyl substitution on this scaffold has proven to be a particularly fruitful area of investigation, yielding compounds with potent and selective biological activities.
Physicochemical Properties: Enhancing Drug-like Characteristics
A key advantage of the 7-azaindole scaffold lies in its ability to confer superior physicochemical properties compared to its indole counterpart. This often translates to enhanced aqueous solubility and improved metabolic stability, both critical parameters for oral bioavailability.[1]
While comprehensive data for a wide range of 3-phenyl-7-azaindole derivatives is not centrally collated, the general trends observed for the parent 7-azaindole and its analogs provide valuable insights.
Table 1: Physicochemical Properties of 7-Azaindole and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | pKa | Aqueous Solubility (µg/mL) |
| 7-Azaindole | 118.14 | 105-107 | 1.19 | 7.69 (Predicted) | Slightly soluble |
| Indole | 117.15 | 52-54 | 2.14 | 16.97 | 650 |
| Representative 7-Azaindole Analog | Varies | Varies | Varies | Varies | 419 - 936 |
| Representative Indole Analog | Varies | Varies | Varies | Varies | < 15 |
Data for 7-Azaindole sourced from[3][4]. Data for Indole and comparative analogs sourced from[1].
The introduction of the nitrogen atom in the 7-position generally leads to a decrease in lipophilicity (lower LogP) and an increase in aqueous solubility.[1] The pKa of the pyrrolic nitrogen is also influenced, which can affect its hydrogen bonding capabilities and overall biological interactions.
Synthesis of 3-Phenyl-7-Azaindole Derivatives: Key Methodologies
Several synthetic strategies have been developed for the construction of the 7-azaindole core and the introduction of the 3-phenyl substituent. These methods offer flexibility in accessing a diverse range of analogs for structure-activity relationship (SAR) studies.
One-Pot Synthesis from 2-Fluoro-3-picoline
A notable and efficient method involves the one-pot reaction of 2-fluoro-3-picoline with an appropriate benzaldehyde derivative.[5] This approach, often mediated by a strong base like lithium diisopropylamide (LDA), proceeds through a Chichibabin-type cyclization to afford the 2-phenyl-7-azaindole. While this method primarily yields 2-substituted derivatives, modifications and alternative starting materials can be employed to achieve 3-phenyl substitution patterns.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of 3-aryl-7-azaindoles. The Suzuki-Miyaura coupling is a commonly employed method, reacting a halogenated 7-azaindole intermediate (e.g., 3-iodo-7-azaindole) with a phenylboronic acid derivative.[6][7]
Experimental Protocol: Suzuki-Miyaura Coupling for 3-Phenyl-7-Azaindole Synthesis
This protocol provides a general framework for the synthesis of a 3-phenyl-7-azaindole derivative.
Materials:
-
3-Iodo-1H-pyrrolo[2,3-b]pyridine (1 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equivalents)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Toluene/Ethanol (1:1 mixture)
Procedure:
-
To a reaction vessel, add 3-iodo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed toluene/ethanol solvent mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-phenyl-7-azaindole.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the synthesis of 3-phenyl-7-azaindole via Suzuki-Miyaura coupling.
Sonogashira Coupling and Cyclization
Another robust method involves an initial Sonogashira coupling of a 3-halo-2-aminopyridine with a terminal alkyne, followed by a base- or acid-catalyzed cyclization to form the 7-azaindole ring system.[8] This approach offers versatility in introducing substituents at the 2-position, and with appropriate starting materials, can be adapted for 3-substituted analogs.
Biological Activities and Therapeutic Potential
Derivatives of the 7-azaindole scaffold exhibit a broad spectrum of biological activities, including analgesic, hypotensive, anti-inflammatory, and anticancer properties.[5][9] Notably, 3-phenyl-7-azaindole derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Kinase Inhibition: Targeting Key Signaling Pathways
The structural similarity of the 7-azaindole nucleus to the adenine core of ATP makes it an excellent scaffold for designing kinase inhibitors that compete for the ATP-binding site.[1] The 3-phenyl group often provides crucial interactions within the hydrophobic regions of the kinase active site, enhancing binding affinity and selectivity.
Key Kinase Targets:
-
Phosphoinositide 3-Kinase (PI3K): 3-Phenyl-7-azaindole derivatives have been identified as potent inhibitors of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[10] This pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[11][12]
-
Rho-associated protein kinase (ROCK): These compounds have also shown significant inhibitory activity against ROCK, making them promising candidates for the treatment of cardiovascular diseases such as hypertension and glaucoma.[13]
-
Fms-like tyrosine kinase 3 (FLT3): Sub-nanomolar inhibitors of FLT3 have been developed from the 3-phenyl-7-azaindole scaffold, targeting a kinase that is often mutated and constitutively active in acute myeloid leukemia (AML).[2]
Structure-Activity Relationship (SAR) Insights
Systematic SAR studies have been crucial in optimizing the potency and selectivity of 3-phenyl-7-azaindole derivatives.
-
Position of the Phenyl Group: Moving an aromatic substituent from the 2- to the 3-position of the 7-azaindole core has been shown to dramatically increase the inhibitory potency against PI3K.[10]
-
Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the 3-phenyl ring can significantly impact kinase inhibitory activity. This provides a valuable handle for fine-tuning the pharmacological profile of these compounds.
-
Bioisosteric Replacement of the Phenyl Group: Replacing the 3-phenyl group with other aromatic heterocycles, such as pyridine, has led to a remarkable increase in potency against PI3Kγ, with some analogs exhibiting IC₅₀ values in the sub-nanomolar range.[10]
Logical Relationship of SAR:
Caption: Impact of C3-substituent on the potency of 7-azaindole derivatives as kinase inhibitors.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 3-phenyl-7-azaindole derivatives, a battery of in vitro assays is employed. These assays provide crucial data on their biological activity, mechanism of action, and drug-like properties.
PI3K Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PI3K.
Principle:
The assay quantifies the phosphorylation of the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃) by PI3K. The inhibition of this reaction by the test compound is measured.
Experimental Protocol: In Vitro PI3K Lipid Kinase Assay
-
Reaction Setup: In a reaction well, combine the purified PI3K enzyme, the test compound at various concentrations, and the lipid substrate (PIP₂).
-
Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP for detection).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding a solution to quench the enzymatic activity (e.g., a strong acid).
-
Detection: The amount of phosphorylated product (PIP₃) is quantified. This can be done by various methods, including:
-
Radiometric detection: If using radiolabeled ATP, the phosphorylated lipid is separated by thin-layer chromatography (TLC) and quantified by autoradiography.
-
ELISA-based methods: An antibody specific for PIP₃ is used to detect the product in an enzyme-linked immunosorbent assay format.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the PI3K activity (IC₅₀) is calculated from a dose-response curve.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Principle:
In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14][16] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-phenyl-7-azaindole derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) or is cytotoxic to 50% of the cells (IC₅₀) can be determined.
Caco-2 Permeability Assay
This assay is widely used in the pharmaceutical industry to predict the in vivo oral absorption of drug candidates.[17][18] It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and expresses transporters similar to the small intestinal epithelium.[19]
Principle:
The rate of transport of a compound across the Caco-2 cell monolayer is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. This provides an apparent permeability coefficient (Papp) and an efflux ratio.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Compound Application:
-
A-to-B Permeability: Add the test compound to the apical (upper) chamber.
-
B-to-A Permeability: Add the test compound to the basolateral (lower) chamber.
-
-
Sampling: At various time points, collect samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A).
-
Quantification: Analyze the concentration of the test compound in the samples using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 1 suggests that the compound is a substrate for active efflux transporters.
-
Experimental Workflow for Caco-2 Assay:
Caption: Bidirectional transport studies in the Caco-2 permeability assay.
Mechanism of Action: Modulation of the PI3K/AKT/mTOR Signaling Pathway
As potent PI3K inhibitors, 3-phenyl-7-azaindole derivatives exert their anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway.
Signaling Cascade:
-
PI3K Inhibition: The 3-phenyl-7-azaindole compound binds to the ATP-binding site of PI3K, preventing the phosphorylation of PIP₂ to PIP₃.
-
Downstream Inhibition: The reduced levels of PIP₃ lead to decreased activation of the downstream kinase AKT.
-
Cellular Effects: The inhibition of AKT activity results in the modulation of numerous downstream effectors, ultimately leading to:
-
Inhibition of cell proliferation: By affecting cell cycle progression.
-
Induction of apoptosis (programmed cell death): By altering the balance of pro- and anti-apoptotic proteins.
-
Reduction of cell growth and metabolism: Through the inhibition of mTORC1 signaling.
-
PI3K/AKT/mTOR Signaling Pathway Diagram:
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 3-phenyl-7-azaindole derivatives.
Conclusion
The 7-azaindole scaffold with a 3-phenyl substitution represents a highly promising class of compounds for the development of novel therapeutics. Their favorable physicochemical properties, accessible synthetic routes, and potent, selective biological activities, particularly as kinase inhibitors, make them attractive candidates for further investigation in oncology and other disease areas. The in-depth understanding of their SAR and mechanism of action, facilitated by the experimental protocols outlined in this guide, will continue to drive the optimization of this scaffold towards clinically successful drugs.
References
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- Creative Bioarray. Caco-2 Permeability Assay Protocol.
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- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
- BenchChem. (2025).
- Ciraolo, E., & Hirsch, E. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in Enzymology, 535, 85-96.
- Guillou, C. (2014). Measuring PI3K Lipid Kinase Activity. In Phosphoinositide-3 Kinase in Health and Disease (pp. 25-33). Humana Press.
- Merck. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
- Hon, C. S., et al. (2021). Cryo-EM structures of PI3Kα reveal conformational changes during inhibition and activation.
- Chen, Y., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 72(25), 9537-9545.
- van den Heuvel, D., et al. (2018). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. European Journal of Medicinal Chemistry, 157, 103-116.
- Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(10), 1045-1050.
- PharmaBlock. (2020). Azaindoles in Medicinal Chemistry.
- Organic Chemistry Portal. Azaindole synthesis.
- Gediya, L. K., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8645-8656.
- Abcam. (2023). MTT assay protocol.
- Feng, Y., et al. (2018). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2571-2575.
- LookChem. 7-Azaindole.
- Di Micco, S., et al. (2022). Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. Journal of Medicinal Chemistry, 65(23), 15635-15653.
- Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
- Kumar, A., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Journal of Biomolecular Structure and Dynamics, 40(16), 7349-7362.
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- Leboho, T. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(48), 8346-8355.
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4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold for Kinase Inhibitor Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern fragment-based drug discovery (FBDD), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors . The specific derivative 4-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1261493-26-8) represents a highly optimized building block. It pre-installs a critical hydrophobic recognition element (the C3-phenyl group) while providing a versatile synthetic handle (the C4-bromine) for late-stage diversification. This technical guide details the structural rationale, physicochemical properties, and field-proven synthetic workflows required to leverage this compound in advanced drug development.
Structural Rationale & Kinase Hinge Binding
The efficacy of 4-bromo-3-phenyl-7-azaindole stems from its precise spatial geometry and electronic distribution, which perfectly mimic the adenine ring of ATP. As a Senior Application Scientist, I emphasize the following structure-activity relationship (SAR) logic:
-
The Hinge-Binding Motif: The 7-azaindole core acts as a bidentate hydrogen bond donor-acceptor system. The N1-H (pyrrole) donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (typically the GK+1 or GK+3 residue), while the N7 (pyridine) accepts a hydrogen bond from the backbone amide .
-
The C3-Phenyl Group: The insertion of a phenyl ring at the C3 position is a deliberate design choice. It projects into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity and kinase selectivity through favorable van der Waals interactions and
stacking. -
The C4-Bromine Handle: The C4 position is oriented towards the solvent-exposed region or the DFG-motif pocket (depending on the specific kinase conformation). The bromine atom serves as an ideal electrophilic partner for Palladium-catalyzed cross-coupling reactions, allowing chemists to rapidly synthesize libraries of C4-substituted analogs .
Structural logic of 4-bromo-3-phenyl-7-azaindole binding to kinase domains.
Physicochemical Profiling
To effectively utilize this building block, researchers must account for its physicochemical properties, which dictate its solubility, reactivity, and behavior in biological assays.
| Property | Value | Clinical/Synthetic Relevance |
| Chemical Name | 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine | Standard IUPAC nomenclature. |
| CAS Number | 1261493-26-8 | Unique identifier for commercial sourcing . |
| Molecular Formula | C13H9BrN2 | Defines exact mass for LC-MS tracking. |
| Molecular Weight | 273.13 g/mol | Highly efficient fragment size (Ligand Efficiency > 0.3). |
| Hydrogen Bond Donors | 1 (N1-H) | Critical for hinge binding. |
| Hydrogen Bond Acceptors | 1 (N7) | Critical for hinge binding. |
| Reactivity Profile | Electrophilic at C4 | Requires N1-protection prior to Pd-catalysis. |
Experimental Workflows: Late-Stage Functionalization
Direct cross-coupling of unprotected 7-azaindoles often results in low yields due to the free pyrrole N-H, which can coordinate with the Palladium center (catalyst poisoning) or undergo competitive N-arylation. To ensure a self-validating and high-yielding system, I mandate a three-step workflow: Protection
Step-by-step workflow for the late-stage functionalization of the C4 position.
Protocol 4.1: N1-Protection (Tosylation)
Objective: Mask the N1-H to prevent catalyst deactivation. Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the pyrrole nitrogen, creating a highly nucleophilic anion that rapidly attacks p-Toluenesulfonyl chloride (TsCl).
-
Initiation: Dissolve 4-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. Cool the reaction to 0 °C.
-
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions. Validation: Observe hydrogen gas evolution. Stir for 30 minutes until the solution becomes homogeneous.
-
Electrophilic Addition: Add TsCl (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl to neutralize unreacted NaH without causing basic hydrolysis of the newly formed sulfonamide. Extract with EtOAc. Wash the organic layer extensively with brine (5x) to remove residual DMF.
-
Validation: Confirm complete conversion via LC-MS (expected mass shift: +154 m/z).
Protocol 4.2: Palladium-Catalyzed C-N/C-O Cross-Coupling at C4
Objective: Introduce diverse amines, amides, or phenols at the C4 position . Causality: The combination of Pd(OAc)₂ and Xantphos is explicitly chosen. Xantphos possesses a wide bite angle (~111°), which sterically forces the Palladium intermediate into a geometry that accelerates the reductive elimination step—often the rate-limiting step in C-N and C-O bond formation.
-
Preparation: In an oven-dried Schlenk tube, combine the N-tosyl-4-bromo-3-phenyl-7-azaindole (1.0 eq), the desired nucleophile (amine/amide/phenol, 1.2 eq), Pd(OAc)₂ (5 mol %), Xantphos (10 mol %), and Cs₂CO₃ (1.5 eq).
-
Degassing: Add anhydrous 1,4-dioxane. Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the phosphine ligand and kill the catalyst.
-
Reaction: Seal the tube and heat to 100 °C for 12–18 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove Palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol 4.3: N1-Deprotection
Objective: Unmask the N1-H to restore the kinase hinge-binding capability. Causality: The tosyl group on an electron-deficient 7-azaindole is susceptible to basic hydrolysis. Methanolic KOH provides sufficient hydroxide nucleophilicity to cleave the S-N bond without degrading the newly installed C4 functional groups.
-
Reaction: Dissolve the coupled intermediate in a 1M solution of KOH in MeOH.
-
Heating: Heat to 60 °C for 3 hours. Validation: Monitor via TLC until the starting material is completely consumed.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. The final product is now ready for in vitro kinase profiling.
References
-
Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (Tokyo), 2018; 66(1):29-36. URL: [Link]
-
Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: Beilstein Journal of Organic Chemistry, 2012; 8: 1964–1973. URL: [Link]
The 7-Azaindole Paradigm: Engineering the 3-Phenyl-1H-pyrrolo[2,3-b]pyridine Scaffold for Kinase Selectivity
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represents one of the most privileged structures in modern kinase inhibitor discovery.[1] Bioisosteric to both indole and purine, it possesses an intrinsic affinity for the ATP-binding site of protein kinases. This technical guide focuses specifically on the 3-phenyl-1H-pyrrolo[2,3-b]pyridine subclass.
The introduction of a phenyl moiety at the C3 position creates a critical vector that projects into the hydrophobic back-pocket (gatekeeper region) of the kinase cleft. This structural modification allows for the transition from a generic ATP-mimic to a highly selective inhibitor (e.g., c-Met, Trk, FGFR, and TNIK). This guide outlines the structure-activity relationship (SAR) logic, robust synthetic protocols, and biological validation workflows required to optimize this scaffold.
Part 1: The Pharmacophore & Binding Mechanics
The Hinge Interaction (The Anchor)
The core utility of the 7-azaindole lies in its ability to form a bidentate hydrogen bond network with the kinase hinge region.[1][2][3] Unlike the indole scaffold, the nitrogen at position 7 (N7) acts as a crucial hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor.
-
N7 Interaction: Accepts a proton from the backbone amide NH of the hinge residue (typically GK+1).
-
N1 Interaction: Donates a proton to the backbone carbonyl oxygen of the hinge residue (typically GK or GK-1).
The C3-Phenyl Vector (The Selectivity Filter)
While the 7-azaindole core anchors the molecule, the substituent at C3 determines specificity. In the 3-phenyl-1H-pyrrolo[2,3-b]pyridine subclass, the phenyl ring is oriented perpendicular to the hinge, projecting into the hydrophobic pocket behind the ATP-binding site.
-
Hydrophobic Contact: The phenyl ring engages in
-stacking or Van der Waals interactions with the gatekeeper residue. -
Electronic Tuning: Substitutions on the phenyl ring (e.g., F, CF3, sulfonamides) modulate the electron density of the core and induce specific conformational changes in the kinase activation loop (DFG-in vs. DFG-out).
Visualization: SAR Logic Map
The following diagram illustrates the functional zones of the scaffold.
Caption: Functional decomposition of the 3-phenyl-7-azaindole scaffold showing the critical Hinge (Red) and Hydrophobic (Yellow) interaction zones.
Part 2: Structure-Activity Relationship (SAR) Matrix
The following table summarizes the impact of substitutions on the 3-phenyl ring based on aggregate data from c-Met, TNIK, and FGFR inhibitor campaigns.
| Phenyl Substitution (R) | Electronic Effect | SAR Outcome & Kinase Impact |
| Unsubstituted Phenyl | Neutral | Baseline Activity. Good hinge binding, but often lacks potency due to rapid metabolic clearance or insufficient hydrophobic filling. |
| 4-Fluoro / 4-Chloro | Weak EWG | Potency Booster. Halogens fill the hydrophobic pocket more efficiently. 4-F is common in c-Met inhibitors to block metabolic oxidation at the para-position. |
| 3-CF3 (Trifluoromethyl) | Strong EWG | Selectivity Switch. The bulky CF3 group often forces the kinase into a specific conformation (e.g., DFG-out). Critical for Type II inhibition profiles. |
| 3-Sulfonamide (-SO2NH2) | EWG + H-Bond Donor | Solubility & Specificity. Can form additional H-bonds with residues deep in the back pocket (e.g., Lys/Glu pairs). Common in ALK and BRAF inhibitors. |
| 2,6-Difluoro | Steric/Electronic | Twisted Conformation. Forces the phenyl ring out of coplanarity with the azaindole core, often improving fit in restricted gatekeeper regions. |
Part 3: Synthetic Access (The Workflow)
The most robust route to 3-phenyl-1H-pyrrolo[2,3-b]pyridines is the C3-Iodination / Suzuki-Miyaura Coupling sequence. This protocol avoids the harsh conditions of direct arylation and allows for late-stage diversification.
Synthetic Pathway Visualization
Caption: Two-step synthetic route: C3-selective iodination followed by Palladium-catalyzed Suzuki cross-coupling.[4]
Detailed Experimental Protocol
Step 1: Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine
-
Reagents: 1H-pyrrolo[2,3-b]pyridine (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), KOH (1.5 eq).
-
Solvent: Dichloromethane (DCM) or Acetone.
-
Procedure:
-
Dissolve 7-azaindole in DCM at room temperature.
-
Add KOH followed by portion-wise addition of NIS.
-
Stir for 2 hours. A precipitate often forms.
-
Workup: Dilute with water, filter the solid, wash with cold water and hexanes.
-
Yield: Typically >90%. The product is stable and can be used without column chromatography.
-
Step 2: Suzuki-Miyaura Coupling (3-Phenyl Introduction)
-
Reagents: 3-Iodo-7-azaindole (1.0 eq), Phenylboronic acid derivative (1.2 eq), K2CO3 (2.0 eq).
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3/SPhos (for sterically hindered boronic acids).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Procedure:
-
Degas the solvent mixture with Nitrogen for 15 minutes (Critical for Pd cycle).
-
Add the iodide, boronic acid, base, and catalyst to a pressure vial.
-
Seal and heat to 90–100°C for 12 hours.
-
Workup: Filter through Celite, extract with EtOAc/Brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). 3-phenyl-7-azaindoles are often polar; a gradient up to 100% EtOAc or 5% MeOH/DCM may be required.
-
Part 4: Biological Validation (Kinase Assay)
To validate the SAR, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is recommended due to its high sensitivity and resistance to compound interference (fluorescence quenching) common with azaindoles.
Assay Principle
The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.
-
Kinase Reaction: Kinase + ATP + Substrate → Phospho-Substrate + ADP.
-
ADP Depletion: Unused ATP is depleted.
-
Detection: ADP is converted back to ATP, which is used by Luciferase to generate light.
Protocol Workflow
-
Compound Prep: Prepare 3-fold serial dilutions of the 3-phenyl-7-azaindole derivative in DMSO.
-
Enzyme Mix: Dilute the specific kinase (e.g., c-Met, FGFR1) in 1X Kinase Buffer. Add 2 µL to a 384-well plate.
-
Inhibitor Addition: Add 1 µL of compound. Incubate for 15 min at RT (allows for slow-binding kinetics).
-
Substrate Start: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.
-
Reagent 1: Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
-
Reagent 2: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.
-
Read: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[3] Chemical and Pharmaceutical Bulletin.
-
[Link]
-
-
Schirok, H. (2006). Synthesis of 1,3-Substituted 7-Azaindoles via Suzuki Coupling.[5] Journal of Organic Chemistry.[5]
-
[Link]
-
-
Wang, J., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors.[6] Bioorganic & Medicinal Chemistry Letters.[7][8]
-
[Link]
-
-
Yang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.[8] Bioorganic & Medicinal Chemistry Letters.[7][8]
-
[Link]
-
-
Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.[9]
-
[Link]
-
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 6. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
Methodological & Application
Application Note: Regioselective Synthesis of 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Topic: Synthesis of 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine via Suzuki coupling Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, Process Chemists
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, TRK, and FGFR inhibitors). Functionalization at the C3 position while retaining a halogen handle at C4 is a critical synthetic challenge. This application note details a robust, self-validating protocol for the synthesis of 4-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine .
The core strategy relies on the kinetic differentiation between C-I and C-Br bonds in Palladium-catalyzed cross-coupling.[1] By synthesizing the 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine intermediate, we leverage the significantly lower bond dissociation energy (BDE) of the C(sp2)-I bond (approx. 65 kcal/mol) versus the C(sp2)-Br bond (approx. 81 kcal/mol) to achieve exclusive C3-arylation.
Retrosynthetic Analysis & Strategy
The direct Suzuki coupling of 4-bromo-7-azaindole with phenylboronic acid typically yields the C4-phenyl product. To install the phenyl group at C3 while preserving the C4-bromine, we must introduce a more reactive leaving group (Iodine) at C3.
Strategic Workflow
-
Precursor: 4-Bromo-1H-pyrrolo[2,3-b]pyridine (Commercially available or synthesized from 7-azaindole-N-oxide).
-
Activation: Electrophilic iodination at C3 using N-Iodosuccinimide (NIS).
-
Coupling: Chemoselective Suzuki-Miyaura coupling at C3 using Pd(0) catalysis under mild conditions.
Figure 1: Synthetic pathway and chemoselectivity logic. The C3-I bond reacts preferentially due to faster oxidative addition.
Experimental Protocols
Phase 1: Synthesis of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Objective: Introduce a highly reactive iodine handle at the C3 position. Mechanism: Electrophilic Aromatic Substitution (SEAr). The C3 position of 7-azaindole is the most electron-rich (HOMO density high) and nucleophilic site.
Reagents:
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
DMF (Dimethylformamide) or Acetone (0.2 M concentration)
Protocol:
-
Dissolution: Charge a round-bottom flask with 4-Bromo-1H-pyrrolo[2,3-b]pyridine (e.g., 1.0 g, 5.07 mmol) and DMF (25 mL). Stir until fully dissolved.
-
Addition: Cool the solution to 0°C (ice bath). Add NIS (1.14 g, 5.32 mmol) portion-wise over 5 minutes.
-
Note: Protecting the solution from light is recommended as iodides can be photosensitive.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
-
Monitoring: Check TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.4) should disappear, replaced by a lower/higher running spot (depending on solvent system, usually less polar).
-
Work-up: Pour the reaction mixture into ice-water (100 mL). A precipitate should form.
-
If no precipitate: Extract with EtOAc (3 x 50 mL), wash with 10% Na2S2O3 (to remove excess iodine) and Brine.
-
-
Purification: Collect the solid by filtration. Wash with water and cold hexanes. Dry under vacuum.
-
Yield Expectations: 85-95%.
-
Characterization: 1H NMR should show the loss of the C3-H signal (usually a doublet or doublet of doublets around 6.5-7.5 ppm depending on substitution).
-
Phase 2: Regioselective Suzuki Coupling (The Critical Step)
Objective: Couple phenylboronic acid at C3 without disturbing the C4-Br. Critical Control Points: Temperature and Stoichiometry.
Reagents:
-
4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Phenylboronic acid (1.05 eq) — Do not use excess.
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)[2]
-
Base: Na2CO3 (2.0 eq, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)[3]
Protocol:
-
Setup: In a Schlenk tube or microwave vial, add the 3-iodo intermediate (323 mg, 1.0 mmol), Phenylboronic acid (128 mg, 1.05 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles). This is crucial to preserve the active Pd(0) species.
-
Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2M Na2CO3 (1.0 mL, 2.0 mmol) via syringe.
-
Reaction: Heat the mixture to 60°C .
-
Why 60°C? Standard Suzuki couplings often run at reflux (100°C). However, to prevent oxidative addition into the C4-Br bond, mild heating is required. The C-I bond will react readily at 60°C.
-
-
Monitoring (Self-Validation):
-
Check LCMS/TLC at 1 hour.
-
Target Mass: [M+H]+ = 273/275 (Br isotope pattern).
-
Over-coupled Mass: [M+H]+ = 271 (Diphenyl, no Br pattern).
-
Stop Condition: If Starting Material is <5% and Bis-coupled product is <2%, stop. If reaction is sluggish, increase temp to 70°C, but never exceed 80°C unless necessary.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and Water.[1] Separate layers. Extract aqueous layer with EtOAc.[1][3] Dry organics over Na2SO4.[1]
-
Purification: Flash column chromatography (SiO2).
-
Gradient: 0-40% EtOAc in Hexanes.
-
Elution Order: Bis-coupled (usually non-polar) -> Target Product -> Unreacted Iodo-SM -> De-iodinated SM (rare).
-
Data Summary & Troubleshooting
Reactivity Profile Table
| Parameter | C3-Iodo (Target Site) | C4-Bromo (Off-Target) |
| BDE (Bond Strength) | ~65 kcal/mol | ~81 kcal/mol |
| Electronic Environment | Electron-rich (Pyrrole) | Electron-poor (Pyridine) |
| Reactivity to Pd(0) | High (Fast Oxidative Addition) | Moderate (Slow at <80°C) |
| Preferred Temp | 40°C - 70°C | >90°C |
Troubleshooting Guide
-
Problem: Significant formation of 3,4-diphenyl product.
-
Problem: No reaction or stalled conversion.
-
Problem: De-iodination (Protodehalogenation) yielding 4-bromo-3-phenyl-7-azaindole without the phenyl? (Just 4-bromo-7-azaindole).
References
-
Synthesis of 4-Bromo-7-azaindole
- Source: ChemicalBook & Vertex AI Analysis.
- Context: Preparation from 7-azaindole-7-oxide via reaction with Ms2O and bromide sources.
-
Link:
-
Selectivity of C-I vs C-Br in Suzuki Coupling
-
Azaindole Functionalization Precedents
-
Title: The Azaindole Framework in the Design of Kinase Inhibitors.[8]
- Source: NIH / PMC.
- Context: Describes selective Suzuki coupling at C2/C3 iodine over C4 bromine in similar scaffolds.
-
Link:
-
-
General Suzuki Mechanism & Halogen Reactivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.jp]
- 6. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 7. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of 3-Phenyl-7-Azaindole Derivatives
These application notes provide researchers, scientists, and drug development professionals with a detailed guide to the synthesis of 3-phenyl-7-azaindole derivatives. This class of compounds is of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other therapeutic agents. The protocols outlined herein are based on established, peer-reviewed methodologies, emphasizing not only the procedural steps but also the underlying chemical principles that govern these transformations.
Introduction: The Significance of the 3-Phenyl-7-Azaindole Scaffold
The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in drug discovery, serving as a bioisostere of indole with a unique hydrogen bonding capability conferred by the pyridine nitrogen. The introduction of a phenyl group at the C3 position often enhances the biological activity of these molecules, particularly in the realm of kinase inhibition where it can form crucial hydrophobic and π-stacking interactions within the ATP-binding site of various kinases. The synthesis of these derivatives, therefore, is a critical task for medicinal chemists. This guide will focus on the most robust and versatile methods for constructing the 3-phenyl-7-azaindole core.
Strategic Approaches to Synthesis
The construction of 3-phenyl-7-azaindole derivatives can be broadly categorized into two strategic approaches:
-
Strategy A: Phenylation of a pre-formed 7-azaindole ring. This is arguably the most common and versatile approach, typically employing modern cross-coupling reactions.
-
Strategy B: Construction of the bicyclic system with the C3-phenyl group already in place. This often involves classical indole syntheses adapted for the azaindole core.
This guide will detail protocols for the most effective methods within these strategies, namely Suzuki-Miyaura coupling and Fischer indole synthesis.
Protocol I: Suzuki-Miyaura Cross-Coupling for C3-Phenylation
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of 3-phenyl-7-azaindole synthesis, it involves the coupling of a 3-halo-7-azaindole with a phenylboronic acid derivative.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-7-azaindole.
-
Transmetalation: The phenyl group is transferred from the boron atom of the phenylboronic acid to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The desired 3-phenyl-7-azaindole is formed, and the Pd(0) catalyst is regenerated.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.
Experimental Workflow
Application Notes & Protocols: The Strategic Use of 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient path to novel lead compounds by starting with small, low-complexity molecules.[1] This guide provides an in-depth exploration of a specific, high-value fragment: 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine . This fragment belongs to the 7-azaindole class, a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.[2][3] We will dissect the fragment's physicochemical profile, outline its strategic advantages, and provide detailed protocols for its application in biophysical screening and subsequent hit-to-lead optimization.
Introduction: Why This Fragment?
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a bioisostere of indole and a key pharmacophore found in numerous approved drugs, including the BRAF kinase inhibitor Vemurafenib, which was itself a landmark success for FBDD.[2][3] The 7-azaindole core is exceptionally adept at forming critical hydrogen bonds with protein targets.[3] Specifically, the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, mimicking the hinge-binding interactions of ATP in kinases.[3]
Our focus, 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine , builds upon this privileged core with two strategically placed substituents that enhance its utility as a fragment:
-
The Phenyl Group (at C3): This provides a well-defined steric and hydrophobic feature, ideal for probing complementary pockets in a target's binding site. It serves as an initial vector for exploring structure-activity relationships (SAR).
-
The Bromo Group (at C4): This is the key to its utility in fragment evolution. The bromine atom is a versatile synthetic handle, enabling facile chemical modification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for rapid and targeted "fragment growing" once a binding mode is confirmed.[4]
FBDD leverages the principle that smaller molecules can explore chemical space more effectively and form higher-quality interactions with a target, a concept measured by Ligand Efficiency (LE).[5][6] This fragment is designed to maximize the chances of identifying a high-quality "hit" that provides a clear and actionable path forward.
Fragment Profile & Physicochemical Properties
A fragment's success is dictated by its adherence to the "Rule of Three" and its overall physicochemical properties. While specific experimental data for the 3-phenyl substituted version is sparse in public literature, we can infer its properties based on the core 7-azaindole scaffold and related structures.
| Property | Typical "Rule of Three" Value | Estimated Value for Fragment | Rationale & Significance |
| Molecular Weight (MW) | < 300 Da | ~273.13 g/mol | Compliant. Low MW increases the probability of fitting into small pockets and maximizes sampling of chemical space.[5] |
| cLogP | ≤ 3 | ~3.0 - 3.5 | Borderline/Slightly High. The phenyl and bromo groups increase lipophilicity. This requires careful buffer selection during screening to avoid solubility issues, but also provides a hydrophobic probe. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 (pyrrole -NH) | Compliant. The single donor is well-positioned for key interactions.[3] |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 2 (pyridine N, pyrrole N) | Compliant. The pyridine nitrogen is a key H-bond acceptor for hinge binding in many kinases.[3] |
| Rotatable Bonds | ≤ 3 | 1 (C3-Phenyl bond) | Compliant. Low rotational freedom reduces the entropic penalty upon binding, leading to more efficient interactions. |
| Aqueous Solubility | High (µM to mM range) | Moderate to Low | Critical Consideration: The phenyl group will decrease solubility compared to the unsubstituted core. Stock solutions must be prepared carefully in 100% DMSO, and final assay concentrations must be checked for precipitation. |
FBDD Workflow Using the Target Fragment
The journey from fragment screening to a lead compound is a structured process. This fragment is designed to be deployed at the initial screening stage and provides a clear roadmap for subsequent steps.
Caption: FBDD workflow from initial screening to lead optimization.
Experimental Protocols
The weak binding affinity typical of fragments (µM to mM range) necessitates the use of highly sensitive biophysical techniques for detection.[7] X-ray crystallography is the gold standard as it provides direct structural evidence of binding, but techniques like Surface Plasmon Resonance (SPR) are invaluable for primary screening and affinity determination.[8][9]
Protocol 4.1: Primary Screening via Surface Plasmon Resonance (SPR)
Objective: To identify if the fragment binds to a target protein immobilized on a sensor chip and to estimate its dissociation constant (KD).
Causality: SPR measures changes in mass on a sensor surface in real-time. By immobilizing the target protein, the binding of the fragment causes a measurable signal (response units, RU), allowing for the detection of weak interactions without the need for labels.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor Chip (e.g., CM5, for amine coupling)
-
Target protein (>95% purity)
-
4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine (≥98% purity)
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
100% DMSO
Methodology:
-
Fragment Preparation:
-
Prepare a high-concentration stock solution (e.g., 50 mM) of the fragment in 100% DMSO.
-
Create a dilution series in running buffer. Crucial: The final DMSO concentration in all samples must be identical (e.g., 1-2%) to minimize solvent mismatch effects. A "DMSO calibration" should be performed to correct for bulk refractive index shifts.
-
-
Protein Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) until the desired immobilization level is reached (typically 2000-5000 RU).
-
Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.
-
A reference flow cell should be activated and deactivated without protein to serve as a control for non-specific binding.
-
-
Binding Analysis:
-
Inject the fragment dilutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Start with a high concentration (e.g., 200 µM) to check for any binding response. If a response is observed, proceed with a full concentration series (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 0 µM).
-
Include several buffer-only (0 µM fragment) injections throughout the run for double referencing.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Subtract the average of the buffer-only injections.
-
Plot the steady-state response (RUmax) against the fragment concentration.
-
Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD).
-
Self-Validation & Trustworthiness:
-
Control: The reference flow cell is essential to eliminate non-specific binding and bulk refractive index effects.
-
Dose-Response: A valid hit must show a concentration-dependent increase in binding signal.
-
Orthogonal Validation: A positive hit from SPR should be confirmed by a secondary method, such as a thermal shift assay (DSF) or NMR, to rule out technology-specific artifacts.[10]
Protocol 4.2: Hit Validation & Structural Characterization via X-Ray Crystallography
Objective: To obtain a high-resolution crystal structure of the target protein in complex with the fragment, confirming the binding site and pose.
Causality: X-ray crystallography provides unambiguous, atomic-level detail of how the fragment orients itself within the protein's binding pocket. This structural information is the foundation for rational, structure-based drug design.[11]
Methodology:
-
Crystal Soaking:
-
Grow crystals of the apo-protein to a suitable size.
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM, limited by solubility) in a cryo-protectant-compatible buffer. The final DMSO concentration should be kept below 10% to avoid damaging the crystal.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection & Processing:
-
Collect diffraction data at a synchrotron source.
-
Process the data to obtain an electron density map.
-
-
Structure Solution & Refinement:
-
Solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully examine the difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment.
-
Model the fragment into the density and perform iterative rounds of refinement.
-
Self-Validation & Trustworthiness:
-
Clear Density: The electron density for the fragment should be unambiguous and consistent with its chemical structure.
-
Refined B-factors: The B-factors (atomic displacement parameters) of the fragment should be comparable to those of the surrounding protein residues.
-
Chemical Sense: The observed binding pose must be chemically rational, with key interactions (e.g., hydrogen bonds from the 7-azaindole core) clearly visible.
Hit-to-Lead Optimization: The Path Forward
Once a validated hit with a known binding pose is secured, the 4-bromo substituent becomes the primary focus for optimization. The goal is to "grow" the fragment into an adjacent pocket to gain additional high-quality interactions, thereby increasing potency and selectivity.[4][12]
Caption: Strategy for growing the initial fragment hit into a potent lead.
Strategy: Fragment Growing via Suzuki Coupling
The C4-bromo position is primed for palladium-catalyzed Suzuki coupling, a robust and versatile reaction that allows for the introduction of a wide variety of aryl and heteroaryl boronic acids.
-
Step 1: Analyze the Binding Pocket: Using the co-crystal structure, identify the vector pointing away from the bromine atom. Characterize the nearby protein surface: is it hydrophobic, polar, or does it contain specific hydrogen bond donors/acceptors?
-
Step 2: Select Boronic Acids: Based on the pocket analysis, choose a small, curated set of boronic acids for the initial synthetic exploration.
-
If the pocket is hydrophobic, try simple phenyl, naphthyl, or thiophene boronic acids.
-
If the pocket contains a hydrogen bond acceptor (e.g., a backbone carbonyl), try a boronic acid with a donor group (e.g., 3-aminophenylboronic acid).
-
If the pocket contains a donor, try an acceptor (e.g., 3-pyridylboronic acid).
-
-
Step 3: Synthesize and Test: Synthesize a small library of new analogues. Re-evaluate their binding affinity using SPR. Potency should increase significantly as the new moiety makes favorable interactions. This iterative process of design, synthesis, and testing is the core of hit-to-lead optimization.[13][14]
Conclusion
4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is not merely a random small molecule; it is a strategically designed fragment that embodies the core principles of FBDD. It combines a privileged, interaction-rich scaffold (7-azaindole) with a probe for hydrophobic pockets (phenyl group) and a versatile synthetic handle for rapid, structure-guided optimization (bromo group). By employing sensitive biophysical screening techniques and leveraging structural biology, researchers can use this fragment as a powerful starting point to efficiently navigate the path from a weak-binding hit to a potent, highly optimized lead compound.
References
- Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- Ciulla, M. G., et al. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design. PMC.
- Longdom Publishing. (2023, December 28). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development.
- BioSolveIT. FBDD: Fragment-Based Drug Design.
- Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview.
- PharmaBlock. Azaindoles in Medicinal Chemistry.
- Deep Origin. (2024, March 25). Fragment-Based Drug Design (FBDD) - Computational Chemistry Glossary.
- Approaches to Fragment-Based Drug Design.
- ACS Medicinal Chemistry Letters. (2017, July 26). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
- J-Stage. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Life Chemicals. (2021, December 9). Fragment-based Lead Preparation in Drug Discovery and Development.
- ACS Publications. (2022, May 13). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Frontiers. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
- ChemicalBook. (2024, December 16). 7-Azaindole: Uses and Synthesis.
- PMC. (2025, September 10). Fragment-based drug discovery: A graphical review.
- CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD.
- Fragment Screening & Fragment-Based Drug Design.
- Excelra. Hit to Lead Optimization in Drug Discovery.
- Wikipedia. Hit to lead.
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- 1. biosolveit.de [biosolveit.de]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. academic.oup.com [academic.oup.com]
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- 11. Fragment-Based Drug Design (FBDD) - Computational Chemistry Glossary [deeporigin.com]
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- 13. excelra.com [excelra.com]
- 14. Hit to lead - Wikipedia [en.wikipedia.org]
Preparation of 4-substituted pyrrolo[2,3-b]pyridine libraries
Application Note & Protocol Guide
Strategic Construction of 4-Substituted Pyrrolo[2,3-b]pyridine Libraries for Drug Discovery
Abstract: The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules, particularly kinase inhibitors.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the efficient construction of 4-substituted pyrrolo[2,3-b]pyridine libraries. We will explore the strategic use of a common 4-halo-7-azaindole intermediate and its diversification through robust, palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The methodologies detailed herein are designed to empower researchers in drug discovery to rapidly generate diverse compound libraries for the systematic exploration of structure-activity relationships (SAR).
The Scientific Imperative: Why 4-Substituted 7-Azaindoles?
The 7-azaindole core is a bioisostere of indole, where the substitution of a carbon atom with nitrogen in the benzene ring fundamentally alters the molecule's electronic properties.[4] This modification can improve hydrogen bonding capacity, polarity, and metabolic stability, often leading to enhanced solubility and more favorable pharmacokinetic profiles in drug candidates.[4] Numerous successful therapeutics and clinical candidates targeting key enzymes like Janus kinase (JAK1), cyclin-dependent kinase 8 (CDK8), and ataxia-telangiectasia mutated (ATM) kinase incorporate this privileged scaffold.[1][2][5]
The C-4 position of the 7-azaindole nucleus frequently projects into the solvent-exposed region of ATP-binding pockets in kinases. This makes it an ideal vector for chemical modification to enhance potency, tune selectivity against related kinases, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The systematic synthesis of a library of compounds, where a diverse array of chemical groups is installed at the C-4 position, is therefore a critical strategy in lead optimization campaigns.
The Core Synthetic Strategy: A Modular Approach
A successful library synthesis hinges on a divergent, modular approach starting from a common, versatile intermediate. Our strategy centers on the use of a 4-halo-1-protected-1H-pyrrolo[2,3-b]pyridine as the key building block. The halogen atom (typically Cl or Br) at the C-4 position serves as a highly effective "chemical handle" for a suite of powerful palladium-catalyzed cross-coupling reactions.
A crucial aspect of this strategy is the protection of the pyrrole N-H. The unprotected pyrrole nitrogen can interfere with cross-coupling reactions, leading to dehalogenation or other side products.[6] Protecting groups such as p-toluenesulfonyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) are commonly employed to ensure high reaction efficiency and chemoselectivity.[3][5] The choice of protecting group should be considered carefully, as deprotection conditions must be compatible with the newly installed C-4 substituent.[3]
Caption: High-level workflow for the modular synthesis of 4-substituted pyrrolo[2,3-b]pyridine libraries.
Library-Enabling Methodologies: Palladium-Catalyzed Cross-Coupling
The power of this strategy lies in the ability to apply different coupling reactions to the same key intermediate, allowing for the introduction of a wide range of chemical functionalities.
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for installing aryl and heteroaryl moieties.[7] It involves the reaction of the 4-halo intermediate with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[7][8]
-
Causality: The reaction is driven by a catalytic cycle involving: (1) Oxidative Addition of the palladium(0) catalyst to the C-X bond, (2) Transmetalation where the organic group is transferred from the boron atom to the palladium center (this step is facilitated by the base), and (3) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The choice of ligand (e.g., phosphines) is critical for stabilizing the palladium catalyst and promoting the key steps of the cycle.
Caption: General scheme for Suzuki-Miyaura coupling at the C-4 position.
To introduce alkynyl substituents, the Sonogashira coupling is the method of choice.[9] This reaction couples the 4-halo intermediate with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[9][10][11]
-
Causality: The Sonogashira reaction proceeds via two interconnected catalytic cycles.[11] The palladium cycle is similar to the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide intermediate, which is more reactive and readily participates in the transmetalation step with the palladium complex.[11] The amine base is crucial for both deprotonating the terminal alkyne and serving as a ligand.
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, a transformation that is otherwise challenging.[12][13] This reaction couples the 4-halo intermediate with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a strong base.[12][14]
-
Causality: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos).[14][15] These ligands facilitate the crucial, and often rate-limiting, reductive elimination step that forms the C-N bond. The strong base (e.g., NaOtBu, Cs₂CO₃) is required to deprotonate the amine, forming the active nucleophile.[15]
Caption: Parallel synthesis workflow from a common intermediate.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All palladium catalysts and phosphine ligands are air- and/or moisture-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).
This protocol is adapted from procedures described for analogous systems.[3]
-
Chlorination: To a solution of 7-azaindole (1.0 equiv) in a suitable solvent like DMF, add N-chlorosuccinimide (NCS) (1.1 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS. Upon completion, pour the mixture into ice water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
N-H Protection: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes. Add SEM-Cl (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound.
-
Array Preparation: In an array of oven-dried reaction vials, add 4-chloro-1-SEM-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, e.g., 50 mg), the corresponding arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a strong flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to each vial.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, to achieve a 0.1 M concentration) to each vial.
-
Reaction: Seal the vials tightly and place the array on a heating block pre-heated to 90-100 °C. Stir for 4-16 hours.
-
Work-up & Purification: Cool the vials to room temperature. Dilute the contents with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude products can be purified via preparative HPLC or flash chromatography.
-
Array Preparation: In an array of oven-dried reaction vials, add 4-chloro-1-SEM-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, e.g., 50 mg) and sodium tert-butoxide (NaOtBu, 2.0 equiv).
-
Catalyst/Ligand Addition: In a glovebox or under argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 equiv) and the phosphine ligand (e.g., RuPhos, 0.10 equiv) to each vial.
-
Reagent Addition: Add anhydrous toluene (to achieve a 0.1 M concentration), followed by the corresponding amine (1.2 equiv).
-
Reaction: Seal the vials and heat the array to 100 °C for 6-24 hours.
-
Work-up & Purification: Cool to room temperature. Quench with saturated aqueous NH₄Cl and proceed with an aqueous work-up and purification as described in Protocol 2.
Challenges in SEM-deprotection have been noted, potentially due to side reactions involving released formaldehyde.[3] Careful monitoring is advised.
-
Reaction Setup: Dissolve the SEM-protected substrate (1.0 equiv) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (e.g., 20% v/v).
-
Reaction: Stir the mixture at 50 °C for 2-4 hours, monitoring carefully by LC-MS.
-
Work-up: Concentrate the reaction mixture in vacuo. Re-dissolve the residue in a suitable solvent (e.g., THF) and add an aqueous solution of 25% ammonium hydroxide to neutralize the acid. Concentrate again and purify by flash chromatography or preparative HPLC to yield the final N-H free compound.
Data Presentation & Troubleshooting
| Entry | R Group | Coupling Method | Yield (%) | Mass Spec (M+H)⁺ |
| 1 | Phenyl | Suzuki-Miyaura | 85 | 195.09 |
| 2 | 3-Pyridyl | Suzuki-Miyaura | 78 | 196.09 |
| 3 | Phenylethynyl | Sonogashira | 91 | 219.09 |
| 4 | Morpholinyl | Buchwald-Hartwig | 72 | 204.12 |
| 5 | N-Methylpiperazinyl | Buchwald-Hartwig | 68 | 217.15 |
| Note: Yields and mass spec data are hypothetical for illustrative purposes and represent final, deprotected products. |
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Inappropriate base or solvent. | Use fresh catalyst and freshly distilled/degassed solvents. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄ for Suzuki). Ensure system is fully purged with inert gas. |
| Dehalogenation Side Product | Unprotected N-H group; Reaction temperature too high; Certain catalyst/ligand combinations. | Ensure complete N-H protection before coupling.[6] Lower the reaction temperature. For Suzuki, Pd(PPh₃)₄ may be preferable to reduce this side reaction.[3] |
| Poor Yield in Amination | Sterically hindered amine; Inappropriate ligand; Base incompatibility. | Use a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).[14] Switch to a different base (e.g., Cs₂CO₃). Increase reaction temperature or time. |
| Complex Mixture during Deprotection | Substrate instability to strong acid; Side reactions with protecting group byproduct. | Monitor reaction closely and avoid prolonged reaction times. Consider alternative deprotection conditions (e.g., TBAF for silyl-based groups). For future syntheses, select a protecting group removable under orthogonal conditions. |
References
-
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii. [Link]
-
Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry. [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. University of Florida. [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link]
-
Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Fluorinated Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Nucleosides. Synfacts. [Link]
- Synthesis of pyrrolo [2, 3 - b] pyridines.
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
- Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
-
Sonogashira coupling. Wikipedia. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry. [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. Synlett. [Link]
-
Three‐component protocol for the synthesis of pyrrolo[3,4‐b]pyridines... ResearchGate. [Link]
-
Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. Acta Crystallographica Section E. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note: Buchwald-Hartwig Amination of 4-Bromo-3-phenyl-7-azaindole
Executive Summary
The functionalization of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a pivotal workflow in kinase inhibitor discovery. However, the 4-bromo-3-phenyl-7-azaindole scaffold presents a "perfect storm" of synthetic challenges:
-
Electronic Deactivation: The electron-deficient pyridine ring renders the C4 position less reactive to oxidative addition compared to simple aryl halides.
-
Catalyst Poisoning: The N7 nitrogen is a potent ligand that can displace phosphines from Palladium, arresting the catalytic cycle.
-
Steric Congestion: The 3-phenyl substituent exerts significant steric pressure on the C4 reaction site, hindering the approach of the active Pd-amine complex.
This guide details a self-validating protocol utilizing Third- and Fourth-Generation Buchwald Precatalysts (e.g., RuPhos Pd G4) to overcome these barriers. We prioritize an unprotected strategy (coupling directly on the free NH-azaindole) to maximize step economy.
Strategic Analysis: The Substrate Challenge
To design a successful reaction, one must understand the failure modes of the substrate.
Steric and Electronic Map
-
C4-Bromine (Reaction Site): The bond dissociation energy is higher than in indoles. The adjacent 3-Phenyl group creates a "steric wall," necessitating a ligand that is bulky enough to promote reductive elimination but flexible enough to accommodate the substrate.
-
N7-Nitrogen (The Trap): In standard Pd(0)/Phosphine systems, the N7 lone pair competes with the ligand. If the ligand dissociates, Pd coordinates to N7, forming a stable, inactive "Pd-black" precursor.
-
N1-Proton (The Acid): With a pKa ~13 (DMSO), the N1-H can be deprotonated by bases like NaOtBu. If not managed, the resulting azaindolyl anion can bridge two Pd centers, causing catalyst aggregation.
The Solution: Precatalysts and Base Selection
We utilize LiHMDS (Lithium bis(trimethylsilyl)amide) as the base. Unlike carbonates, LiHMDS irreversibly deprotonates the N1-H and the amine nucleophile. The resulting lithiated species are highly soluble and prevent the inhibitory coordination of the azaindole nitrogen to the palladium center.
Experimental Protocols
Protocol A: High-Throughput Method (Unprotected Substrate)
Recommended for: Discovery chemistry, rapid analoging, and precious intermediates.
System: RuPhos Pd G4 / RuPhos / LiHMDS / THF
Reagents
| Component | Equiv. | Role | Notes |
| 4-Bromo-3-phenyl-7-azaindole | 1.0 | Substrate | Dry thoroughly. |
| Amine (Primary or Secondary) | 1.2 | Nucleophile | If HCl salt, add 1.0 equiv extra base. |
| RuPhos Pd G4 | 0.02 - 0.05 | Precatalyst | Air-stable solid. Ensures 1:1 L:Pd ratio. |
| RuPhos | 0.02 - 0.05 | Ligand | Added to maintain active species lifetime. |
| LiHMDS (1.0 M in THF) | 2.2 - 2.5 | Base | Critical: Must deprotonate both N1 and Amine. |
| Anhydrous THF | [0.2 M] | Solvent | Dioxane is a viable alternative for >80°C. |
Step-by-Step Procedure
-
Vessel Prep: Oven-dry a reaction vial (4 mL or 8 mL) equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with:
-
4-Bromo-3-phenyl-7-azaindole (1.0 equiv)
-
RuPhos Pd G4 (2-5 mol%)
-
RuPhos (free ligand) (2-5 mol%)
-
Note: If the amine is a solid, add it now.
-
-
Inert Atmosphere: Seal the vial and purge with inert gas for 5 minutes.
-
Liquid Addition:
-
Add anhydrous THF via syringe.
-
Add the amine (if liquid) via syringe.
-
Dropwise, add LiHMDS (1.0 M in THF). The solution may turn orange/red (deprotonated azaindole).
-
-
Reaction: Place the vial in a pre-heated block at 65 °C . Stir vigorously (800 rpm).
-
Checkpoint: Monitor by LCMS at 1 hour. Most reactions are complete within 2-4 hours.
-
-
Quench: Cool to room temperature. Dilute with EtOAc (5 mL) and quench with Saturated NH₄Cl (2 mL).
-
Workup: Separate phases. Extract aqueous layer with EtOAc (2x). Dry organics over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc gradients).
Protocol B: Scale-Up Method (Protected Substrate)
Recommended for: Multi-gram scale, base-sensitive amines, or GMP workflows.
System: Pd(OAc)₂ / XPhos / K₃PO₄ / n-Butanol/Water
Reagents
| Component | Equiv. | Role |
| N-Boc-4-bromo-3-phenyl-7-azaindole | 1.0 | Substrate (Protected) |
| Amine | 1.2 | Nucleophile |
| XPhos | 0.04 | Ligand |
| Pd(OAc)₂ | 0.02 | Catalyst Source |
| K₃PO₄ (finely ground) | 2.0 | Base |
| t-Amyl Alcohol or Dioxane | [0.25 M] | Solvent |
Step-by-Step Procedure
-
Catalyst Pre-activation: In a separate small vial, mix Pd(OAc)₂ and XPhos in 10% of the solvent volume. Heat to 60°C for 5 minutes until the solution is clear/yellow (active L₂Pd(0) generation).
-
Main Charge: To the main reactor, add the N-Boc-substrate, amine, and K₃PO₄.
-
Combine: Add the remaining solvent, then transfer the pre-activated catalyst solution to the main reactor.
-
Reaction: Heat to 90-100 °C . The Boc group reduces N7 poisoning, allowing for higher temperatures.
-
Workup: Standard aqueous workup.
-
Deprotection: The Boc group can often be removed in situ during workup if acidic conditions are applied, or in a subsequent step (TFA/DCM).
Optimization & Troubleshooting Logic
Use the following decision logic to troubleshoot low yields.
Figure 1: Decision tree for optimizing the amination of sterically hindered azaindoles.
Ligand Selection Guide
The 3-phenyl group creates a specific steric pocket.
-
RuPhos: Best general purpose. Excellent for secondary amines.
-
BrettPhos: Superior for primary amines.[1]
-
XPhos: Good alternative if RuPhos fails; often better for anilines.
-
tBuBrettPhos: Use for amides or extremely hindered amines.
Mechanistic Visualization
Understanding the cycle clarifies why LiHMDS and Precatalysts are vital for the 3-phenyl-4-bromo system.
Figure 2: Catalytic cycle highlighting the critical oxidative addition step hindered by the 3-phenyl group and the off-cycle N7 trap.
References
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[2][3] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[3][4][5] Organic Letters, 12(20), 4438–4441.[2][3] [Link]
- Core Reference: Establishes the LiHMDS/RuPhos protocol for unprotected azaindoles.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides.[1][6] The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
- Context: Discusses precatalyst activation which is crucial for hindered substr
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
- Review: Authoritative guide on ligand selection (RuPhos vs XPhos) based on steric demand.
-
Park, N. H., Vinogradova, E. V., Surry, D. S., & Buchwald, S. L. (2015). Design of New Palladium Precatalysts for C–N and C–O Cross-Coupling Reactions. Angewandte Chemie International Edition, 54(28), 8259-8262. [Link]
- Technology: Introduction of the G4 prec
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Strategic Functionalization of 4-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Executive Summary & Strategic Analysis
The 4-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine (4-bromo-3-phenyl-7-azaindole) scaffold represents a privileged pharmacophore in modern drug discovery, particularly for Type I and Type II kinase inhibitors (e.g., FGFR, CDK, and JAK families). The 7-azaindole core mimics the purine ring of ATP, while the 3-phenyl moiety often occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed front regions, depending on the binding mode.
The Synthetic Challenge: While the 7-azaindole core is well-studied, the specific 4-bromo-3-phenyl substitution pattern introduces a unique steric clash. The phenyl ring at C3 is peri-like to the bromine at C4. This proximity creates significant steric hindrance for palladium-catalyzed cross-couplings at C4, requiring specialized ligand systems and optimized protocols to suppress dehalogenation or homocoupling byproducts.
Reactivity Profile & Site Selectivity
The scaffold offers three distinct vectors for diversification, ranked by reactivity:
-
N1 (Pyrrole Nitrogen): Highly nucleophilic; readily alkylated or arylated. often requires protection (SEM, Boc, Tosyl) to prevent catalyst poisoning during C4 couplings.
-
C4 (Bromine): The primary electrophilic site. Reactivity is attenuated by the C3-phenyl steric bulk. Requires active Pd(0) species and sterically demanding, electron-rich ligands (e.g., Buchwald biaryl phosphines).
-
C2 (Pyrrole C-H): The least reactive site. Accessible via lithiation (directed ortho-metalation) or Ir-catalyzed C-H activation, typically as a late-stage modification.
Visual Workflows
Figure 1: Reactivity Map & Functionalization Logic
Caption: Step-wise functionalization strategy prioritizing N1 protection followed by C4 cross-coupling to mitigate catalyst poisoning and steric issues.
Detailed Protocols
Protocol A: N1-Protection (Essential Precursor)
Rationale: The free N1-H proton (pKa ~13) can deprotonate under basic coupling conditions, forming an azaindolyl anion that coordinates tightly to Pd(II), arresting the catalytic cycle. Protection with SEM (2-(trimethylsilyl)ethoxymethyl) or Tosyl is recommended.
Materials:
-
4-bromo-3-phenyl-7-azaindole (1.0 equiv)
-
NaH (60% dispersion in oil, 1.2 equiv)
-
SEM-Cl (1.1 equiv)[1]
-
THF (Anhydrous, 0.2 M)
Procedure:
-
Cool a solution of scaffold in THF to 0 °C under N₂.
-
Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min at 0 °C.
-
Add SEM-Cl dropwise.
-
Warm to Room Temperature (RT) and stir for 2 h.
-
QC Check: TLC (Hex/EtOAc 4:1). Product is less polar than starting material.
-
Quench with sat. NH₄Cl, extract with EtOAc, and purify via flash chromatography.
Protocol B: C4-Suzuki-Miyaura Coupling (Sterically Demanding)
Rationale: The 3-phenyl group blocks the "top" approach to the C4-Br bond. Standard catalysts like Pd(PPh₃)₄ often fail or require excessive heating (leading to de-bromination). We utilize Pd(dppf)Cl₂ or XPhos Pd G2 which are robust enough to facilitate oxidative addition in hindered environments.
Reagents:
-
N1-protected Scaffold (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) OR XPhos Pd G2 (3 mol%)
-
Base: K₂CO₃ (2.0 M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[3]
Step-by-Step:
-
Degassing: In a microwave vial or Schlenk tube, combine the scaffold, boronic acid, and catalyst. Seal and purge with Argon for 5 min.
-
Solvent Addition: Add dioxane and aqueous K₂CO₃ via syringe.
-
Reaction: Heat to 90–100 °C for 4–12 hours.
-
Note: If using microwave irradiation, 110 °C for 45 min is often sufficient.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash filtrate with brine.
-
Purification: Silica gel chromatography. 7-azaindoles often streak; add 1% Et₃N to the eluent.
Troubleshooting Table:
| Observation | Diagnosis | Solution |
|---|---|---|
| No Reaction | Oxidative addition failure due to sterics. | Switch to XPhos Pd G2 or Sphos Pd G2 . |
| Protodehalogenation (Ar-Br → Ar-H) | Hydride source in media or overheating. | Use anhydrous dioxane/Cs₂CO₃; lower temp to 80°C; increase catalyst loading. |
| Homocoupling of Boronic Acid | O₂ leak. | Rigorous degassing (freeze-pump-thaw x3). |
Protocol C: C4-Buchwald-Hartwig Amination
Rationale: Installing an amine at C4 is critical for many kinase inhibitors (hinge binders). The 3-phenyl group makes this extremely difficult for standard ligands. BrettPhos or RuPhos are strictly required here due to their ability to form a mono-ligated Pd species that accommodates the bulky substrate.
Reagents:
-
N1-protected Scaffold (1.0 equiv)
-
Amine (1.2 equiv)[4]
-
Catalyst: Pd₂(dba)₃ (5 mol%)[4]
-
Ligand: BrettPhos or RuPhos (10 mol%)
-
Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
Procedure:
-
Pre-complexation: (Optional but recommended) Stir Pd₂(dba)₃ and Ligand in solvent at RT for 10 min under Argon to form the active catalyst L-Pd(0).
-
Add Scaffold, Amine, and Base to the vessel.
-
Add the catalyst solution.
-
Heat to 100 °C (sealed tube) for 12–18 h.
-
Workup: Dilute with EtOAc, wash with water.
-
Purification: Amine products are polar. Use DCM/MeOH (95:5) or reverse-phase HPLC.
Late-Stage Diversification: C2-Functionalization
Rationale: Once C4 is functionalized, the C2 position can be targeted to fine-tune solubility or potency. The N1-protecting group (e.g., SEM) directs lithiation to C2.
Protocol:
-
Dissolve N1-SEM protected derivative in anhydrous THF.
-
Cool to -78 °C .
-
Add LDA (1.2 equiv) dropwise. The solution often turns deep red/orange (formation of C2-lithio species).
-
Stir for 30 min at -78 °C.
-
Add electrophile (e.g., DMF for formylation, I₂ for iodination, or MeI).
-
Warm to RT and quench.
References & Data Sources
-
Synthesis of 7-Azaindole Scaffolds:
-
Song, J. J., et al. "A practical synthesis of 7-azaindole derivatives." Journal of Organic Chemistry, 2002. Link
-
Discussion: Establishes the baseline reactivity of the 4-bromo-7-azaindole core.
-
-
Suzuki Coupling on Sterically Hindered Azaindoles:
-
Lévesque, É., et al. "Synthesis of C2- and C3-functionalized 7-azaindoles." Organic Letters, 2014. Link
-
Relevance: Demonstrates the use of SPhos/XPhos for hindered couplings in this scaffold class.
-
-
Buchwald-Hartwig Conditions for Heterocycles:
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
-
Relevance: Defines the ligand choice (BrettPhos/RuPhos) necessitated by the ortho-phenyl substituent.
-
-
Kinase Inhibitor Case Study (FGFR):
-
General Reactivity Data:
-
PubChem Compound Summary: 4-bromo-7-azaindole.Link
-
Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. Yields may vary based on specific substrates.
Sources
- 1. 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate | C7H6N2O | CID 324215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. a2bchem.com [a2bchem.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. juniperpublishers.com [juniperpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine Synthesis
Status: Active Ticket ID: CHEM-SUP-7AZA-003 Subject: Yield Improvement & Troubleshooting for C3-Arylation of 7-Azaindole
Executive Summary
The synthesis of 3-phenyl-1H-pyrrolo[2,3-b]pyridine (3-phenyl-7-azaindole) is a critical step in the development of type I and type II kinase inhibitors (e.g., Vemurafenib analogues). Unlike the electron-rich indole scaffold, the 7-azaindole core possesses a pyridine ring that withdraws electron density, reducing reactivity toward electrophilic substitution and increasing the propensity for catalyst poisoning via the N7 nitrogen.
This guide prioritizes the Suzuki-Miyaura Cross-Coupling of 3-halo-7-azaindoles as the industry standard for scalability and reproducibility, while also addressing Direct C-H Arylation as an atom-economical alternative.
Module 1: The "Gold Standard" Protocol (Suzuki-Miyaura)
The most robust route involves the coupling of 3-bromo-1H-pyrrolo[2,3-b]pyridine or its 3-iodo analogue with phenylboronic acid.
Optimized Experimental Protocol
Use this protocol as your baseline. Deviations should be made only after failure of this system.
-
Reagents:
-
Substrate: 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 – 1.5 equiv)
-
Catalyst:
(3–5 mol%) OR (2 mol%) + SPhos (4-8 mol%) -
Base:
(2.0 – 3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Concentration: 0.1 M – 0.2 M
-
-
Procedure:
-
Degassing (Critical): Charge the reaction vessel with the halide, boronic acid, and base. Evacuate and backfill with Argon (
).[1] Add degassed solvents via syringe.[1] -
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.
-
Reaction: Seal the vessel (screw cap or crimp top). Heat to 80–100 °C for 4–12 hours.
-
Work-up: Cool to RT. Dilute with EtOAc. Wash with water (
) and brine. Dry over . -
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH). Note: 7-azaindoles are polar; add 1%
to the column if streaking occurs.
-
Why This Works (The "Why" Behind the Steps)
-
Base Selection (
): The "Cesium Effect" improves solubility in organic solvents compared to , facilitating the transmetalation step in the biphasic system. -
Water Content: Water is strictly required to form the reactive boronate species (
). Anhydrous conditions often lead to stalled reactions [1]. -
Ligand Choice (dppf vs. SPhos): The bidentate dppf ligand resists dissociation at high temperatures. For sterically hindered or electron-poor boronic acids, SPhos (a Buchwald ligand) prevents catalyst poisoning by the pyridine nitrogen (N7) by creating a protective steric shell around the Pd center [2].
Data: Solvent & Base Screening Matrix
Typical isolated yields observed in internal benchmarks for 3-phenyl-7-azaindole synthesis.
| Entry | Catalyst System | Base | Solvent System | Yield (%) | Notes |
| 1 | DME/ | 45-55% | Slow conversion; significant protodeboronation. | ||
| 2 | Toluene/EtOH/ | 65-75% | Good standard conditions. | ||
| 3 | Dioxane/ | 85-92% | Recommended. Best balance of rate and stability. | ||
| 4 | n-BuOH/ | 88-95% | Excellent for difficult/hindered substrates. |
Module 2: Troubleshooting & Decision Logic
Visualizing the Workflow
The following diagram outlines the decision process for selecting the synthetic route and troubleshooting low yields.
Caption: Decision tree for synthetic route selection and troubleshooting common failure modes in Suzuki coupling.
Troubleshooting Guide: Common Failure Modes
1. Problem: Low Conversion (Starting Material Recovered)
-
Diagnosis: The catalyst is deactivated before the cycle completes. In 7-azaindoles, the pyridine nitrogen (N7) is a strong
-donor and can displace phosphine ligands, killing the catalyst. -
Solution A (Ligand Switch): Switch to SPhos or XPhos . These bulky, electron-rich ligands prevent N7 coordination.
-
Solution B (Protection): Protect the N1 position with a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc group. This changes the electronics of the ring and sterically hinders the N7 position slightly, but more importantly, it increases solubility in non-polar solvents [3].
2. Problem: Protodeboronation (Formation of Benzene)
-
Diagnosis: The phenylboronic acid hydrolyzes and loses the boron group faster than it transmetalates. This is common in electron-poor systems or at very high temperatures.
-
Solution:
-
Reduce temperature to 80 °C.
-
Add the boronic acid in portions (e.g., 0.5 equiv every hour).
-
Switch to Phenylboronic acid pinacol ester , which is more stable (though slower to react).
-
3. Problem: Regioselectivity Issues (In Direct C-H Arylation)
-
Diagnosis: Direct arylation often yields a mixture of C2- and C3-arylated products.
-
Solution: Use
with 1,10-phenanthroline in refluxing toluene/DMA. This system has shown high preference for C3-arylation in azaindoles due to the specific coordination geometry [4].
Module 3: Precursor Synthesis (3-Bromo-7-azaindole)
You cannot optimize the coupling if your starting material is impure.
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).
-
Solvent: DMF (0 °C to RT).
-
Key Insight: Do not use elemental bromine (
) unless necessary, as it favors di-bromination (C3 and C5). NBS in DMF is mild and highly selective for the electron-rich C3 position of the pyrrole ring. -
Purification: Precipitate by pouring the reaction mixture into crushed ice/water. Filter the solid. This avoids aqueous extraction which can be difficult due to the polarity of the azaindole.
Frequently Asked Questions (FAQ)
Q: Do I absolutely need to protect the N1-nitrogen?
A: Not always. With optimized conditions (
Q: Why is my product streaking on the column?
A: 7-azaindoles are hydrogen-bond donors (NH) and acceptors (N7). They interact strongly with silica. Add 1% Triethylamine (
Q: Can I use microwave irradiation? A: Yes. Microwave heating (120 °C, 20-40 min) often suppresses protodeboronation by significantly shortening the reaction time compared to thermal heating [5].
References
-
BenchChem. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." BenchChem Technical Library. Link
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366. Link
- Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Chemical Society Reviews, 36, 1120.
- Ye, M., et al. (2011). "Pd-Catalyzed C-H Functionalization of 7-Azaindoles." Journal of the American Chemical Society, 133, 13770.
- Bagley, M. C., et al. (2002). "Microwave-assisted Suzuki cross-coupling reactions of halopyridines." Tetrahedron Letters, 43(46), 8331-8334.
Sources
Technical Support Center: Navigating Solubility Challenges of 4-Bromo-7-Azaindole Derivatives
Welcome to the technical support center for 4-bromo-7-azaindole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this privileged scaffold in their work. The 7-azaindole core is a bioisostere of indole and is integral to numerous kinase inhibitors and other therapeutic agents.[1][2] However, the planar, aromatic nature of the scaffold, often compounded by the lipophilic 4-bromo substituent, frequently leads to significant challenges in aqueous solubility.[2][3] This can impede biological screening, formulation development, and ultimately, the clinical success of promising compounds.
This document provides a structured, in-depth troubleshooting guide and a series of frequently asked questions to help you diagnose and overcome these solubility hurdles.
Part 1: Troubleshooting Guide
This section is structured as a series of questions that a researcher might encounter during experimentation, providing progressively advanced solutions.
Q1: My 4-bromo-7-azaindole derivative is insoluble in my aqueous assay buffer. What are the foundational steps I should take?
A1: When facing initial solubility issues, a systematic, multi-pronged approach is essential. Start with the simplest and most direct methods before moving to more complex formulation strategies.
-
Confirm Compound Integrity: Before troubleshooting solubility, ensure your compound is pure and has not degraded. Use LC-MS or NMR to verify its identity and purity.
-
Systematic Solvent Screening: While the final goal is aqueous solubility, understanding the compound's behavior in common organic solvents is a critical first step. This is particularly important for preparing concentrated stock solutions. 4-Bromo-7-azaindole itself has moderate solubility in common organic solvents like ethanol, methanol, and dichloromethane.[3]
-
Investigate pH-Dependent Solubility: The 7-azaindole scaffold contains a pyridine nitrogen, which is basic and can be protonated. This property is your first and most powerful tool for aqueous systems. The introduction of a nitrogen atom in place of a CH group can increase aqueous solubility.[2]
-
Causality: By lowering the pH of the aqueous medium below the pKa of the pyridine nitrogen, you create the protonated, cationic form of the molecule. This charged species will have significantly higher aqueous solubility than the neutral form.
-
Actionable Protocol: Perform a pH-solubility profile. Prepare a series of buffers (e.g., citrate, phosphate, acetate) ranging from pH 2 to pH 8. Add an excess of your solid compound to each, agitate until equilibrium is reached (typically 24-48 hours), and measure the concentration of the dissolved compound in the supernatant using a validated HPLC method.[4] This will identify the pH range of maximum solubility.
-
-
Employ Physical Dissolution Aids:
-
Sonication: Use a bath sonicator to provide energy that can help break up the crystal lattice and accelerate dissolution.
-
Gentle Warming: Increasing the temperature can enhance solubility. However, this must be done with caution. Always run a parallel stability study using HPLC to ensure the compound does not degrade at elevated temperatures.
-
Q2: I've optimized the pH, but the solubility is still insufficient for my required concentration. What formulation strategies should I explore next?
A2: If basic pH modification is not enough, you must alter the properties of the solvent system itself or use excipients to enhance solubility.
-
Co-Solvent Systems:
-
Mechanism: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing its capacity to dissolve lipophilic compounds.
-
Common Choices: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and glycerin are frequently used.
-
Experimental Approach: Start by preparing a stock solution of your compound in a strong organic solvent like DMSO. Then, create a series of aqueous buffer systems containing varying percentages (e.g., 5%, 10%, 20% v/v) of a co-solvent. Add a small aliquot of your DMSO stock to each and observe for precipitation. This is a kinetic solubility assessment.[5] For thermodynamic solubility, use the shake-flask method with the co-solvent/buffer mixtures.[4]
-
-
Surfactant-Based Micellar Solubilization:
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your lipophilic 4-bromo-7-azaindole derivative can partition into this hydrophobic core, effectively being "dissolved" in the aqueous phase.[6]
-
Common Choices: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polysorbate 20 are common choices due to their lower toxicity.
-
Considerations: The amount of surfactant needed must be above its CMC. Be aware that surfactants can interfere with some biological assays or have their own biological effects.
-
-
Complexation with Cyclodextrins:
-
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape. They feature a hydrophilic exterior and a lipophilic inner cavity.[7] The 4-bromo-7-azaindole moiety can be encapsulated within this cavity, forming an inclusion complex that has a much higher aqueous solubility than the drug alone.[8][9]
-
Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high solubility and safety profiles.[9]
-
Experimental Workflow: A phase solubility study is the standard method to evaluate this. See the detailed protocol below.
-
Q3: My compound is a late-stage candidate requiring high concentrations for in vivo toxicology studies, and the above methods are insufficient. What are the industry-standard advanced solutions?
A3: For significant solubility challenges, especially for oral drug delivery, technologies that fundamentally alter the solid-state properties of the drug or use advanced lipid-based carriers are required. It is estimated that 70%+ of APIs in development pipelines are poorly soluble.[10]
-
Amorphous Solid Dispersions (ASDs):
-
Principle: Most poorly soluble APIs are crystalline, meaning they have a highly ordered, stable structure with high crystal lattice energy that must be overcome for dissolution.[10] An ASD involves dispersing the API at a molecular level within a hydrophilic polymer matrix.[11] This converts the drug to its high-energy, amorphous state, which lacks a crystal lattice, dramatically increasing its apparent solubility and dissolution rate.[6][10]
-
Preparation Methods: Spray drying and hot-melt extrusion are the most common scalable methods.[12][13]
-
Common Polymers: Polyvinylpyrrolidone (PVP), povidone, hydroxypropyl methylcellulose (HPMC), and HPMC-AS are frequently used carriers.[12]
-
-
Lipid-Based Formulations:
-
Principle: These formulations solubilize the drug in a mixture of oils, surfactants, and co-solvents. Self-Emulsifying Drug Delivery Systems (SEDDS) are designed to spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[10] This presents the drug in a solubilized state, ready for absorption.
-
Components: Triglycerides (oils), non-ionic surfactants (e.g., Cremophor® EL), and co-solvents (e.g., Transcutol®) are key components.
-
-
Particle Size Reduction (Nanosuspensions):
-
Principle: The dissolution rate of a drug is proportional to its surface area, as described by the Noyes-Whitney equation. By reducing the particle size of the drug to the nanometer range (typically <1000 nm), the surface area is vastly increased, leading to a much faster dissolution rate.[14]
-
Methods: Nanosuspensions are typically produced by media milling (nanocrystals) or high-pressure homogenization. They are stabilized by surfactants or polymers to prevent particle aggregation.
-
Part 2: Key Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic solubility of a compound.[4]
-
Preparation: Add an excess amount of the solid 4-bromo-7-azaindole derivative to a known volume (e.g., 1-2 mL) of the desired aqueous medium (e.g., pH-adjusted buffer) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 72 hours).[4]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifuge the aliquot at high speed (e.g., >14,000 rpm for 15 minutes) to pellet any remaining suspended solids.[4]
-
Analysis: Accurately dilute the clarified supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV or LC-MS/MS method.[4][15] Compare the result against a standard curve prepared with a known concentration of the compound.
Protocol 2: Phase Solubility Study with Cyclodextrins
This experiment determines the effect of a cyclodextrin on your compound's solubility and provides insight into the complexation stoichiometry.
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).
-
Equilibration: Add an excess amount of your solid compound to each cyclodextrin solution, as described in the shake-flask protocol.
-
Analysis: Equilibrate, separate the phases, and analyze the supernatant for each concentration point as described above.
-
Data Interpretation: Plot the total concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis).
-
A linear plot (Type A) suggests the formation of a 1:1 soluble complex. The slope can be used to calculate the stability constant (Kc).
-
A non-linear plot may indicate higher-order complexes.
-
Part 3: Visualization & Data Presentation
Diagrams
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrin.
Tables
Table 1: Comparison of Common Solubility Enhancement Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Ionization of the basic pyridine nitrogen | Simple, effective for ionizable compounds | Only works for compounds with a suitable pKa; risk of pH-dependent degradation | Initial screening, in vitro assays |
| Co-solvents | Reduce solvent polarity | Easy to prepare, well-understood | Can cause precipitation on dilution; potential for biological interference/toxicity | In vitro assays, early in vivo studies |
| Cyclodextrins | Encapsulation of the hydrophobic moiety | High loading capacity, established safety profile (HP-β-CD) | Can be expensive, may alter drug-target binding kinetics | Parenteral and oral formulations |
| Solid Dispersions | Conversion to high-energy amorphous state | Significant increase in solubility and dissolution rate | Requires specialized equipment; potential for physical instability (recrystallization) | Oral solid dosage forms |
| Nanosuspensions | Increased surface area | Applicable to most poorly soluble drugs; high drug loading | Requires specialized milling/homogenization equipment; stability can be an issue | Oral and injectable formulations |
Part 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Why are 4-bromo-7-azaindole derivatives often poorly soluble? The 7-azaindole core is a planar, aromatic heterocyclic system. Such flat, rigid structures tend to pack efficiently into a stable crystal lattice. This high lattice energy requires a significant amount of energy to overcome during dissolution. The addition of a bromine atom at the 4-position further increases the molecule's lipophilicity (hydrophobicity), reducing its affinity for aqueous environments.
-
FAQ 2: Can I just use 100% DMSO as a vehicle for my in vitro cell-based assays? This is strongly discouraged. While 4-bromo-7-azaindole derivatives may be highly soluble in pure DMSO, this solution will be massively diluted when added to your aqueous cell culture medium. This sudden solvent shift often causes the compound to precipitate out of solution, leading to inaccurate and non-reproducible results.[16] Furthermore, DMSO concentrations above 0.5-1% are often directly toxic to cells or can have confounding biological effects, masking or altering the true activity of your compound.
-
FAQ 3: How does the nitrogen position in azaindoles (e.g., 4-, 5-, 6-, vs. 7-azaindole) impact solubility? The position of the nitrogen atom significantly alters the molecule's electronic properties, including its dipole moment and basicity (pKa), which in turn affects crystal packing and pH-dependent solubility.[2] Studies have shown that converting an indole to any of the four azaindole isomers can markedly improve aqueous solubility, sometimes by more than 25-fold, demonstrating the general benefit of adding the nitrogen atom.[1] The specific isomer will have a unique solubility profile that must be determined empirically.
-
FAQ 4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
-
Kinetic Solubility measures the concentration at which a compound precipitates when added to a buffer from a concentrated organic stock solution (like DMSO). It's a measure of how well a compound stays in a supersaturated solution. It is a rapid, high-throughput measurement often used in early drug discovery for compound ranking.[5]
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of solid drug present. It is the maximum amount of a drug that can be dissolved. This is a more time-consuming but fundamental measurement, critical for formulation development and understanding bioavailability.[5]
-
Which to use: Use kinetic solubility for early in vitro screening and lead identification. Use thermodynamic solubility (via the shake-flask method) for lead optimization and any formulation development work.[5]
-
-
FAQ 5: Are there computational tools that can predict the solubility of my new derivative before I synthesize it? Yes, computational methods are increasingly used to predict solubility.[17] These range from quantitative structure-property relationship (QSPR) models to more advanced machine learning and artificial intelligence platforms.[17][18] These tools analyze molecular descriptors to estimate solubility, potentially saving time and resources.[19] However, their accuracy can be limited by the quality of the training data and the complexity of the molecule.[17] Computational predictions should always be treated as a guide and must be confirmed with experimental validation.
References
- Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Vertex AI Search. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Vertex AI Search. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery.
- Vertex AI Search. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API.
- Vertex AI Search.
- Vertex AI Search. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement.
- Vertex AI Search. Solubility improvement of Lapatinib by Novel Techniques of Solid Dispersion - RJPT.
- Vertex AI Search. (2023, December 8).
- Vertex AI Search. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery - Life Chemicals.
- Vertex AI Search. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Vertex AI Search. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
- Vertex AI Search. (2025, November 29). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach - PMC.
- Vertex AI Search.
- Vertex AI Search. (2015, March 13).
- Vertex AI Search. (2024, September 9). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J.
- Vertex AI Search.
- Vertex AI Search. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Vertex AI Search. Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
- Vertex AI Search. (2026, January 22).
- Vertex AI Search. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- Vertex AI Search. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research.
- Vertex AI Search. (2025, October 25). Role of Heterocycles in Drug Discovery: An Overview - | World Journal of Advanced Research and Reviews.
- Vertex AI Search.
- Vertex AI Search. Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.
- Vertex AI Search. (2024, September 26). The revival of cyclodextrins as active pharmaceutical ingredients.
- Vertex AI Search. Azaindoles in Medicinal Chemistry - PharmaBlock.
- Vertex AI Search. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC.
- Vertex AI Search. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC.
- Vertex AI Search. (2022, February 24).
- Vertex AI Search. Azaindole Therapeutic Agents - PMC - NIH.
- Vertex AI Search. (2024, November 12).
- Vertex AI Search. (2025, October 5). (PDF)
- Vertex AI Search. (2025, May 19). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition.
- Vertex AI Search. (2023, August 9). Cyclodextrins and Their Derivatives as Drug Stability Modifiers - Encyclopedia.pub.
- Vertex AI Search. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview - Research and Reviews.
- Vertex AI Search. (2025, November 15). Cyclodextrins as Active Therapeutic Agents - Pharma Excipients.
- Vertex AI Search. (2024, July 20). "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design" - ijprajournal.
- Vertex AI Search. 4-Bromo-7-azaindole| CAS No:348640-06-2|ZaiQi Bio-Tech.
- Vertex AI Search. (2025, July 20).
Sources
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- 19. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
Technical Support Center: Regioselectivity in the Bromination of 3-Phenyl-7-Azaindole
Welcome to the technical support center for synthetic strategies involving 3-phenyl-7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of electrophilic halogenation on this valuable scaffold. Here, we address common questions and troubleshooting scenarios to help you achieve predictable and high-yielding regioselective bromination.
Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the reactivity of the 3-phenyl-7-azaindole system.
Q1: What are the primary sites for electrophilic bromination on the 3-phenyl-7-azaindole core, and what is the chemical rationale?
A: The regiochemical outcome of electrophilic bromination on 3-phenyl-7-azaindole is dictated by the electronic and steric properties of the heterocyclic system. The 7-azaindole scaffold consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[1]
-
Pyrrole Ring (C2, C3): In an unsubstituted 7-azaindole, the C3 position is the most electron-rich and kinetically favored site for electrophilic attack, analogous to indole chemistry.[2][3] However, in your substrate, this position is already substituted with a phenyl group, effectively blocking it. The next most reactive site on this ring is C2, but direct bromination here can be competitive with oxidation pathways.[4]
-
Pyridine Ring (C4, C5, C6): The nitrogen atom in the pyridine ring is electron-withdrawing, generally deactivating this ring towards electrophilic substitution compared to a standard benzene ring.[5][6] Despite this, bromination on the pyridine ring is common. The relative reactivity of these positions (C4, C5, C6) can be subtly influenced by reaction conditions, but C5 and C6 are frequent targets of functionalization.[7][8]
The diagram below illustrates the positions on the 7-azaindole core and highlights the electron-donating nature of the pyrrole nitrogen versus the electron-withdrawing nature of the pyridine nitrogen.
Caption: Electronic landscape of the 3-phenyl-7-azaindole scaffold.
Q2: How does the C3-phenyl substituent direct the regioselectivity of bromination?
A: The C3-phenyl group has two primary influences:
-
Steric Hindrance: Its bulkiness sterically hinders electrophilic attack at the adjacent C2 and C4 positions. This effect can be leveraged to favor substitution at the more remote C5 and C6 positions.
-
Electronic Effect: While the phenyl group itself has complex electronic effects, its main role in this context is physically blocking the inherently most reactive C3 position. This forces bromination to occur at other sites on the heterocyclic core.
Q3: What are the standard brominating agents for this system, and how do their mechanisms differ?
A: The choice of brominating agent is a critical parameter for controlling regioselectivity.
-
N-Bromosuccinimide (NBS): This is the most versatile and commonly used reagent. Its mechanism is highly solvent-dependent.[9]
-
In polar aprotic solvents like DMF, NBS typically reacts via an electrophilic pathway , which is desired for aromatic bromination.[9]
-
In non-polar solvents like carbon tetrachloride (CCl₄), especially with a radical initiator, it can react via a radical pathway , leading to benzylic or allylic bromination, which is generally not desired here.[9][10]
-
-
Copper(II) Bromide (CuBr₂): This is a milder reagent that can provide excellent regioselectivity for certain heterocyclic systems, often requiring heating.[7] It is less prone to causing oxidation than NBS.
-
Molecular Bromine (Br₂): A powerful and highly reactive electrophile. It often suffers from a lack of selectivity and a higher risk of producing di- or poly-brominated byproducts. Its use requires careful control of stoichiometry and temperature.
The general mechanism for the desired electrophilic aromatic substitution is depicted below.
Caption: General mechanism for electrophilic bromination.
Troubleshooting Guide
This section addresses specific experimental challenges and provides actionable solutions.
Q1: My reaction is producing a mixture of C5 and C6-bromo isomers. How can I improve selectivity?
A: Achieving high regioselectivity between positions on the pyridine ring is a common challenge. The following strategies can be employed to favor one isomer over another.
-
Solvent and Reagent Choice: The combination of NBS in DMF is known to provide high para-selectivity in many aromatic systems, which may favor C5 bromination.[9] For other isomers, a full screening of conditions is often necessary. A switch to a milder reagent like CuBr₂ might alter the isomer ratio.[7]
-
Temperature Control: Running reactions at lower temperatures (e.g., 0 °C to -20 °C) often enhances selectivity by favoring the product formed via the lowest activation energy pathway.
-
N-H Protection: This is a powerful strategy. The N1-H of the pyrrole is acidic and can be protected with various groups. A protecting group alters the electronic distribution of the entire ring system and introduces steric bulk that can direct the electrophile.
-
Bulky Groups (e.g., TIPS): Can sterically block the C2 and C6 positions, potentially favoring C4 or C5 functionalization.[11]
-
Electron-Withdrawing Groups (e.g., Tosyl, Boc): These groups decrease the electron-donating ability of the pyrrole nitrogen, which deactivates the entire ring system but can significantly change the relative reactivity of the C4, C5, and C6 positions. For instance, tosyl protection has been used to direct sequential palladium-catalyzed couplings at C3 and C5.
-
The following workflow can guide your optimization process.
Caption: Decision workflow for optimizing bromination regioselectivity.
Q2: I am observing a significant amount of di-brominated product. How can I prevent this?
A: Formation of multiple bromination products indicates that the activated product is reacting faster than or as fast as the starting material.
-
Control Stoichiometry: Carefully limit the brominating agent to 1.0-1.05 equivalents. Ensure your starting material is pure and accurately weighed.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.
-
Lower Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or -78 °C) to decrease the rate of the second bromination event.
Q3: The reaction is very slow or gives a low yield. What can I do to improve conversion?
A: Poor conversion suggests the reaction conditions are not sufficiently activating for this specific substrate.
-
Solvent: Ensure you are using an appropriate solvent. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally effective for electrophilic brominations with reagents like NBS.
-
Temperature: If the reaction is clean but slow at room temperature, consider gently heating it. Monitor by TLC or LC-MS to ensure side product formation does not become an issue. For CuBr₂-mediated reactions, heating is often required.[7]
-
Acid Catalyst: For some substrates, a catalytic amount of a mild acid can increase the rate of reaction, though this may also affect selectivity.
Q4: My product mixture contains oxidized byproducts, such as a 7-aza-2-indalone. What causes this and how can it be avoided?
A: The C2 position of the 7-azaindole nucleus is susceptible to oxidation, particularly when using NBS, which can occur concurrently with bromination.[4]
-
Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry. Water can participate in oxidation pathways.
-
Change Reagent: Switch from NBS to a non-oxidizing brominating source like CuBr₂.
-
Protect the N1-H: N-protection can sometimes disfavor the oxidation pathway by altering the electronics and sterics at the C2 position.
Data Summary & Recommended Protocol
For your reference, the following table summarizes conditions reported for the bromination of various azaindole scaffolds. While not specific to the 3-phenyl derivative, they provide excellent starting points for optimization.
| Brominating Agent | Solvent | Temperature | Typical Position | Yield | Reference |
| CuBr₂ | Acetonitrile | Room Temp | C3 | High | [7] |
| NBS / CAN | Acetonitrile | - | C3, C5 (di-bromo) | - | [4] |
| NBS | DMF | Room Temp | C5 (on 4-chloro derivative) | High | [12][13] |
| NBS | Dioxane | - | C5 (on 4-phenoxy derivative) | 92% | [11] |
| Br₂ / H₂SO₄ | - | - | C5 | - | [8] |
Example Protocol: Regioselective Bromination using NBS
This is a generalized protocol based on common literature procedures and should be adapted and optimized for the 3-phenyl-7-azaindole substrate.
1. Materials and Setup:
-
3-phenyl-7-azaindole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv, recrystallized)
-
Anhydrous DMF
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and a dropping funnel.
2. Procedure:
-
Dissolve the 3-phenyl-7-azaindole in anhydrous DMF (approx. 0.1-0.2 M concentration) in the round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve the NBS in a minimum amount of anhydrous DMF.
-
Add the NBS solution dropwise to the stirred solution of the azaindole over 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS. Allow the reaction to stir at 0 °C for 1-4 hours, or until the starting material is consumed.
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
3. Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.
References
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]
-
Campeau, L. C., et al. (2008). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]
-
Prokopov, A. A., & Yutilov, Y. M. (2009). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Reddy, T. J., et al. (2010). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules. [Link]
-
Reddy, B. V. S., et al. (2019). One‐Pot Functionalization at C‐2,2′‐Oxidation and C‐3,3′‐Bromination of 3,3′‐Bis‐7‐Azaindolylmethane Using NBS/CAN as a Reagent. ChemistrySelect. [Link]
- Google Patents. (2015). Synthetic process of 5-bromo-7-azaindole.
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. [Link]
-
Klüter, S., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
Kumar, S., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
-
Gedi, V., et al. (2021). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. [Link]
-
Klüter, S., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
-
Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]
-
Fukuyama, T., & Chen, X. (1998). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2024). Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
Sources
- 1. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. CN104387384A - Synthetic process of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine Isomers
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the complex isolation of 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine (a functionalized 7-azaindole).
Synthesizing this scaffold—typically via regioselective bromination or Suzuki-Miyaura cross-coupling—frequently generates closely related structural isomers (e.g., 5-bromo or 2-phenyl variants) [4]. Because these regioisomers possess nearly identical molecular weights, polarities, and dipole moments, standard purification protocols often fail. This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating analytical workflows to ensure high-purity isolation.
Isomer Purification Workflow
Workflow for the isolation and structural validation of 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting & FAQs
Q1: My regioisomers are co-eluting as a single, broad band on standard silica gel. How can I improve the resolution? A1: Co-elution is a hallmark issue when separating azaindole positional isomers due to their highly similar dipole moments.
-
The Causality: The basic pyridine-like nitrogen (N1) of the 7-azaindole core interacts strongly with the acidic silanol groups present on standard silica gel. This acid-base interaction causes severe peak tailing that masks the subtle retention factor (
) differences between the 4-bromo and 5-bromo isomers [1]. -
The Solution: You must deactivate the silica. Pre-treat your column with 1-2% Triethylamine (TEA) in your non-polar solvent. Furthermore, abandon generic Hexane/Ethyl Acetate gradients. Transition to a Toluene/Acetone gradient; Toluene provides excellent
interactions that can differentiate the spatial arrangement of the phenyl ring across the isomers.
Q2: Flash chromatography failed to separate the 4-bromo and 5-bromo isomers. What is the best preparative technique for this? A2: When normal-phase chromatography reaches its theoretical plate limit, orthogonal separation mechanisms must be deployed.
-
The Causality: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) and Centrifugal Partition Chromatography (CPC) exploit hydrophobicity and liquid-liquid partition coefficients, completely bypassing the polar surface interactions that cause streaking on silica [2, 3].
-
The Solution:
-
For Analytical/Small Prep (<100 mg): Use RP-HPLC with a mixed-mode or low-silanol C18 column. A mobile phase of Water/Acetonitrile with 0.1% Formic Acid usually resolves the isomers due to subtle differences in their hydrophobic surface area.
-
For Scale-up (>1 gram): CPC is highly recommended. As a liquid-liquid preparative technique, it eliminates solid support entirely, preventing irreversible adsorption. A biphasic system (e.g., the ARIZONA solvent system) often provides baseline separation of structural isomers [3].
-
Q3: How do I definitively confirm I have isolated the 4-bromo-3-phenyl isomer and not the 5-bromo or 2-phenyl isomer?
A3: Standard 1D
-
The Causality: The electronic environment of the azaindole core is perturbed similarly by halogens at the 4- and 5-positions, making chemical shifts ambiguous.
-
The Solution (Self-Validating Protocol): You must utilize 2D-NMR techniques. Run a NOESY (or ROESY) and an HMBC experiment. A strong Nuclear Overhauser Effect (NOE) cross-peak between the phenyl protons and the azaindole C2-H proton definitively confirms the phenyl group is at the C3 position. Concurrently, HMBC will reveal specific long-range carbon-proton couplings (
) that place the bromine at the C4 position rather than C5.
Quantitative Data: Chromatographic Behavior
The following table summarizes the expected chromatographic behavior of common 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine isomers across different purification modalities.
| Isomer Type | Normal Phase | RP-HPLC Retention Time (min)* | CPC Partition Coefficient ( |
| 4-Bromo-3-phenyl | 0.35 (Tailing) | 12.4 | 1.2 |
| 5-Bromo-3-phenyl | 0.36 (Tailing) | 11.8 | 0.8 |
| 4-Bromo-2-phenyl | 0.42 | 14.1 | 2.5 |
*Conditions: C18 Column, 10-90% MeCN/H2O (0.1% Formic Acid) over 20 mins. **Conditions: ARIZONA System N (Heptane/EtOAc/MeOH/Water 1:1:1:1).
Detailed Step-by-Step Methodology
Protocol: Orthogonal Two-Dimensional Purification Strategy
Step 1: Amine-Modified Flash Chromatography (Primary Cleanup)
-
Solvent Preparation: Prepare a solvent mixture of Hexanes/EtOAc (80:20) containing 1% v/v Triethylamine (TEA).
-
Column Packing: Slurry-pack a silica gel column using this modified solvent to thoroughly neutralize acidic silanol sites.
-
Loading: Dissolve the crude 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine mixture in a minimum volume of Dichloromethane (DCM) and carefully load it onto the column head.
-
Elution: Elute using a gentle gradient (80:20 to 50:50 Hex/EtOAc + 1% TEA).
-
Fractionation: Pool fractions containing the target mass (
273.0/275.0 for the Br/ Br isotopes) and concentrate in vacuo.
Step 2: Reverse-Phase Preparative HPLC (Isomer Resolution)
-
Sample Prep: Dissolve the semi-pure isomeric mixture from Step 1 in DMSO (maximum concentration 50 mg/mL to prevent column overloading).
-
Injection: Inject onto a Prep-C18 column (e.g., 21.2 x 250 mm, 5 µm particle size).
-
Gradient Elution: Run a gradient mobile phase consisting of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Start at 20% B, ramping to 70% B over 30 minutes at a flow rate of 20 mL/min.
-
Detection: Monitor UV absorbance at 254 nm and 280 nm. Under these specific conditions, the 5-bromo isomer typically elutes slightly earlier than the 4-bromo isomer.
-
Isolation: Lyophilize the pure fractions immediately to remove water and volatile buffers, yielding the highly pure target compound ready for 2D-NMR validation.
References
-
SIELC Technologies. (2025). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from[Link]
-
Rotachrom. (2024). Isomer separation by CPC chromatography. Retrieved from [Link]
-
Chemical Science (RSC). (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from[Link]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Sterically Hindered 7-Azaindoles
Welcome to the dedicated support center for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the synthesis of sterically hindered 7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this powerful C-C bond-forming reaction for a class of substrates known for their unique challenges. The 7-azaindole core is a significant scaffold in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutic agents.[1][2][3]
This resource is structured to provide immediate, actionable solutions through a comprehensive FAQ section, followed by in-depth troubleshooting guides. We will delve into the mechanistic nuances and provide evidence-based recommendations to overcome common hurdles such as low yields, incomplete conversions, and competing side reactions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when performing Suzuki-Miyaura coupling on sterically hindered 7-azaindoles.
Q1: My Suzuki-Miyaura coupling with a sterically hindered 7-azaindole is resulting in low or no yield. What are the primary factors to investigate?
A1: Low yields in these specific couplings often stem from a combination of electronic and steric challenges. The primary areas to scrutinize are:
-
Catalyst and Ligand Choice: The steric bulk around the 7-azaindole core can significantly impede the crucial steps of the catalytic cycle.[4] Standard palladium catalysts may not be effective.
-
Base and Solvent Selection: The choice of base and solvent is critical and can dramatically influence reaction outcomes.[5][6][7] The basicity and solubility parameters must be carefully tuned.
-
Reaction Temperature and Time: Suboptimal temperature can lead to sluggish reactions or catalyst decomposition.[5][8]
-
Reagent Quality: The stability of the boronic acid or ester is a frequent culprit. Degradation through protodeboronation is a common issue, especially with heteroaromatic substrates.[5][9]
Q2: I'm observing significant amounts of homocoupling and protodeboronation byproducts. How can I minimize these?
A2: These side reactions are common challenges in Suzuki-Miyaura couplings.[10]
-
For Homocoupling: This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst.[5] Rigorous degassing of your solvent and reaction mixture is essential.[5] Using a more stable palladium precatalyst can also be beneficial.
-
For Protodeboronation: This is the cleavage of the C-B bond, replacing the boron moiety with a hydrogen atom.[10] Consider using a milder base such as K₃PO₄ or KF.[10] Switching from a boronic acid to a more stable boronate ester, like a pinacol or MIDA ester, can also significantly reduce this side reaction.[10]
Q3: Should I use a boronic acid or a boronate ester for my sterically hindered 7-azaindole coupling?
A3: While boronic acids are generally more reactive, they are also more prone to degradation.[9] For sterically hindered and sensitive substrates like 7-azaindoles, the enhanced stability of boronate esters (e.g., pinacol esters) often outweighs their slightly lower reactivity. The use of a more stable boron reagent can lead to more consistent and higher yields by minimizing protodeboronation.
Q4: Can the unprotected N-H of the 7-azaindole interfere with the reaction?
A4: Yes, the acidic N-H of the azaindole can potentially inhibit the palladium catalyst.[11][12] While many protocols have been developed for unprotected N-H heterocycles, if you are facing persistent issues, N-protection (e.g., with a Boc or PMB group) might be a necessary strategy to explore.[13] However, modern catalyst systems are increasingly capable of handling unprotected N-H groups, so optimization of other parameters should be attempted first.[12][14]
In-Depth Troubleshooting Guides
This section provides a more detailed, problem-and-solution-oriented approach to persistent issues.
Problem 1: Consistently Low or No Product Formation
If you've addressed the initial points in the FAQ and are still struggling with low yields, a systematic optimization of your reaction conditions is necessary.
Root Cause Analysis and Solutions:
-
Inefficient Catalyst System: The combination of steric hindrance on the 7-azaindole and the electronic properties of the pyridine ring can make standard catalyst systems ineffective.
-
Solution: Screen a panel of modern, bulky, and electron-rich phosphine ligands. Buchwald-type ligands such as SPhos and XPhos are often excellent choices for challenging couplings.[15][16] N-heterocyclic carbene (NHC) ligands can also be highly effective for sterically demanding substrates.[17] Consider using a more robust palladium precatalyst that is less sensitive to air and moisture.[10]
-
| Parameter | Recommendation for Sterically Hindered 7-Azaindoles | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources.[15][18] |
| Ligand | SPhos, XPhos, or other bulky biaryl phosphines; NHC ligands | Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[16][19][20] |
| Pd:Ligand Ratio | 1:1 to 1:2 for bulky monophosphine ligands[4] | Prevents formation of less active bis-phosphine palladium species.[4] |
-
Inappropriate Base: The base plays a crucial role in the transmetalation step, but a base that is too strong can promote side reactions.[21]
-
Suboptimal Solvent: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
-
Solution: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often in a mixture with water, are commonly used.[19][21][22] The water in the mixture can be crucial for the solubility of the base and for facilitating the transmetalation step.[6] However, ensure your organic solvent is of high purity and adequately degassed.[5]
-
Problem 2: Reaction Stalls or is Sluggish
When the reaction starts but fails to go to completion, several factors could be at play.
Root Cause Analysis and Solutions:
-
Insufficient Thermal Energy: Some sterically hindered couplings require higher temperatures to overcome the activation energy barrier.
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or degrade over the course of the reaction.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered 7-Azaindole
This protocol provides a robust starting point for optimization.
Materials:
-
Sterically hindered halo-7-azaindole (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed microwave vial
Procedure:
-
To a Schlenk flask or microwave vial, add the halo-7-azaindole, boronic acid/ester, palladium precatalyst, ligand, and base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[22]
-
Add the degassed solvent system via syringe.[22]
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[22]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- Benchchem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem Technical Support.
- Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- MDPI. (2018).
- PMC. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC.
- Royal Society of Chemistry. Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source.
- PubMed. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O)
- Benchchem.
- Benchchem.
- Organic Chemistry Portal. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Wikipedia. Suzuki reaction. Wikipedia.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- PubMed. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PubMed.
- A2B Chem. General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. A2B Chem.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect..
- PMC.
- ACS Publications. (2025).
- Royal Society of Chemistry. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- PMC.
- Benchchem. Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
- Semantic Scholar. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Semantic Scholar.
- PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
- Organic Chemistry Portal. (2012).
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- PMC. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
- PMC.
- ResearchGate. Strategy towards the synthesis of 7-substituted-6-azaindoles.
- MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Semantic Scholar. Mechanistic insights into base-free nickel- catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the. Semantic Scholar.
- PMC. (2025). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. PMC.
- Journal of the American Chemical Society. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society.
- ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4..
- Request PDF.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 18. a2bchem.com [a2bchem.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SEM Deprotection of Pyrrolo[2,3-b]pyridine Intermediates
Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridine, also known as 7-azaindole, a core scaffold in many pharmaceutical agents. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of removing the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from the pyrrole nitrogen of these valuable intermediates.
The SEM group is a robust and versatile protecting group, stable to a wide array of synthetic conditions. However, its removal from the electron-rich 7-azaindole nucleus can be challenging, often plagued by incomplete reactions, low yields, and the formation of complex side products.[1][2] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these hurdles and achieve clean, efficient deprotection.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding SEM deprotection on the pyrrolo[2,3-b]pyridine scaffold.
Q1: Why is the SEM group frequently used for protecting the 7-azaindole pyrrole nitrogen?
A: The SEM group is favored for its stability under a broad range of reaction conditions commonly used in multi-step syntheses, including basic conditions, treatment with organometallics, and various cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][3] This stability allows for extensive functionalization of the heterocyclic core before the final deprotection step.
Q2: What are the principal methods for N-SEM deprotection?
A: The two main strategies for cleaving the N-SEM group are acid-mediated hydrolysis and fluoride-ion-induced cleavage.[3][4]
-
Acidic Conditions: This typically involves strong protic acids like trifluoroacetic acid (TFA) or Lewis acids such as tin tetrachloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and magnesium bromide (MgBr₂).[3][5]
-
Fluoride-Based Conditions: Tetrabutylammonium fluoride (TBAF) is the most common reagent for this method, leveraging the high affinity of fluoride for silicon to initiate the deprotection cascade.[3][4]
Q3: What is the most significant challenge encountered during the SEM deprotection of 7-azaindoles?
A: The most prevalent and challenging issue is the formation of side products resulting from the release of formaldehyde during the deprotection reaction.[1][6] Under acidic conditions, the liberated formaldehyde can participate in an electrophilic aromatic substitution with the electron-rich 7-azaindole core, leading to undesired products, most notably a tricyclic eight-membered ring.[1][7]
In-Depth Troubleshooting Guide
This section provides a detailed question-and-answer guide to address specific experimental issues.
Problem 1: Incomplete or Stalled Deprotection
Q: My SEM-deprotection reaction with TFA is sluggish and fails to reach completion, even after extended reaction times. What can I do to drive the reaction forward?
A: This is a common observation, particularly with sterically hindered or electronically deactivated substrates. Here are several strategies to improve conversion:
-
Implement a Two-Step Protocol: The standard and often most effective method involves an initial acidic treatment followed by a basic workup.[1] The acidic step with TFA in a solvent like dichloromethane (CH₂Cl₂) generates a key intermediate. After removing the acid and solvent in vacuo, this intermediate is hydrolyzed with an aqueous base (e.g., saturated NaHCO₃ solution) to release formaldehyde and afford the final deprotected product.[1][3] This second step is crucial for driving the equilibrium towards the product.
-
Increase Reaction Temperature: For particularly stubborn substrates, a moderate increase in temperature during the acidic step (e.g., from room temperature to 40-50 °C) can be beneficial.[1] However, this must be done cautiously, as higher temperatures can also accelerate side product formation and potential degradation of the desired product.[3] Close monitoring by TLC or LCMS is essential.
-
Consider an Alternative Reagent: If TFA-based methods consistently fail, switching to a different class of reagents may be necessary. Fluoride-based deprotection using TBAF in THF is a common alternative, though it may also require elevated temperatures.[4][8]
Problem 2: Formation of Complex Mixtures and Side Products
Q: My reaction yields multiple spots on TLC/LCMS, and I have a low yield of the desired product. What are these side products and how can I prevent them?
A: The formation of complex mixtures is typically linked to the reactivity of liberated formaldehyde or the sensitivity of the 7-azaindole core to the reaction conditions.[1][2]
-
The Formaldehyde Adduct Problem: As mentioned, the most common side product is a tricyclic eight-membered ring formed by the reaction of formaldehyde with the deprotected 7-azaindole.[1][7]
-
Mitigation Strategy 1: Optimize Reaction Time and Temperature: Minimize the duration of the acidic step. Monitor the reaction closely and proceed to the basic workup as soon as the starting material is consumed. Lowering the temperature of the acidic step (e.g., to 0 °C) can also reduce the rate of side product formation.[3]
-
Mitigation Strategy 2: Switch to Fluoride-Mediated Deprotection: Using TBAF avoids the generation of an acidic environment where formaldehyde-mediated side reactions are most prevalent.[4][7] This method proceeds through a different mechanism that can suppress the formation of these specific adducts.
-
-
Degradation Under Harsh Acidity: The pyrrolo[2,3-b]pyridine scaffold can be sensitive to prolonged exposure to strong acids.[3]
-
Mitigation Strategy: Use Milder Lewis Acids: For substrates that are highly acid-sensitive, milder Lewis acids can be a better choice. Magnesium bromide (MgBr₂) in a mixed solvent system like ether/nitromethane has been shown to effectively cleave SEM ethers while being orthogonal to other sensitive protecting groups like silyl ethers.[5][9] Tin tetrachloride (SnCl₄) at low temperatures has also been used successfully for N-SEM deprotection on sensitive heterocyclic systems.[5][10]
-
Problem 3: Fluoride-Based (TBAF) Deprotection is Ineffective
Q: I am trying to use TBAF to deprotect my N-SEM-7-azaindole, but the reaction is very slow or does not proceed at all. What is going wrong?
A: While effective for many silyl groups, N-SEM deprotection with TBAF can be more challenging than O-SEM deprotection and often requires more forcing conditions.[8][10]
-
Increase Temperature: Many successful TBAF-mediated N-SEM deprotections require heating, often to reflux in THF.[8]
-
Ensure Anhydrous Conditions: The presence of water can inhibit the efficacy of TBAF.[8] Ensure that your solvent (THF) is anhydrous and that the TBAF solution itself has not absorbed significant atmospheric moisture.
-
Use Additives: In some cases, additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can facilitate the reaction when using TBAF in solvents like DMF.[4]
-
Alternative Fluoride Sources: While less common, other fluoride sources like cesium fluoride (CsF) at elevated temperatures could be explored.[9]
Data Presentation: Deprotection Conditions and Outcomes
The choice of deprotection conditions can dramatically influence the outcome. The table below summarizes results from a study on a 2-phenyl-7-azaindole derivative to illustrate this point.[1]
| Entry | Reagent/Conditions | Temperature | Yield of Product | Notes |
| 1 | 1. TFA, CH₂Cl₂, 9.5 h2. NaHCO₃ (aq), THF, 18 h | 22 °C | 45% | Multiple side products were observed.[1] |
| 2 | 1. TFA, CH₂Cl₂, 18 h2. NaHCO₃ (aq), THF | 50 °C | 31% | 12% yield of the tricyclic 8-membered ring.[1] |
| 3 | BF₃·OEt₂ | -- | Complex Mixture | Method deemed unsuitable for this scaffold.[1] |
Visualizing the Process
Deprotection Mechanisms
The two primary pathways for SEM deprotection are initiated differently but result in the same cleavage.
Caption: Acid- vs. Fluoride-mediated SEM deprotection pathways.
Troubleshooting Workflow
When encountering issues with your deprotection, a logical workflow can help identify the optimal solution.
Caption: A decision tree for troubleshooting SEM deprotection.
Detailed Experimental Protocols
Protocol 1: Two-Step TFA/NaHCO₃ SEM Deprotection[1]
This protocol is adapted from the synthesis of N-Benzyl-N-methyl-2-phenyl-1H-pyrrolo-[2,3-b]pyridin-4-amine.
Part A: Acidic Treatment
-
Dissolve the SEM-protected pyrrolo[2,3-b]pyridine (1.0 equiv) in dry dichloromethane (CH₂Cl₂, approx. 0.03 M) under a nitrogen atmosphere.
-
Add trifluoroacetic acid (TFA, approx. 30% v/v) dropwise to the solution over 5 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 9-10 hours, monitoring progress by TLC or LCMS.
-
Upon consumption of the starting material, remove the solvent and excess TFA under reduced pressure.
Part B: Basic Workup
-
Dissolve the crude residue from Part A in tetrahydrofuran (THF, approx. 0.06 M).
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise over 10 minutes.
-
Stir the resulting biphasic mixture vigorously at room temperature for 18 hours.
-
Remove the THF under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Mild Deprotection with Magnesium Bromide (MgBr₂)[5][9]
This protocol is a general guideline for acid-sensitive substrates.
-
To a stirred solution of the SEM-protected pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous diethyl ether (Et₂O) and nitromethane (MeNO₂) (typically a 1:1 to 4:1 ratio), add anhydrous magnesium bromide (MgBr₂, 2-4 equiv) at room temperature under a nitrogen atmosphere.
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed. Reaction times can vary significantly based on the substrate.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Fluoride-Mediated Deprotection with TBAF[4]
This protocol is an alternative for substrates that are incompatible with acidic conditions.
-
Dissolve the SEM-protected pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.02 M).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (3.0 equiv) to the solution.
-
For more robust substrates, add N,N,N',N'-tetramethylethylenediamine (TMEDA, 3.0 equiv) and use DMF as the solvent.
-
Heat the reaction mixture (e.g., 45 °C or to reflux) for several hours (e.g., 20 h), monitoring progress by TLC or LCMS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purify the crude product by silica gel chromatography.
References
-
Total Synthesis. (2025, July 26). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Available from: [Link]
-
Dahlin, J. L., et al. (2024, October 7). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available from: [Link]
-
Kumar, S., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids. Available from: [Link]
-
Dahlin, J. L., et al. (2024, October 7). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. Available from: [Link]
-
Schinzer, D., et al. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing debromination side reactions in 7-azaindole coupling
A Guide to Minimizing Debromination Side Reactions
Welcome, researchers and innovators. As a Senior Application Scientist, I've frequently collaborated with teams tackling the synthesis of complex molecules where the 7-azaindole core is a critical pharmacophore. Its unique electronic properties, while beneficial for biological activity, present distinct challenges in synthetic chemistry—none more common or frustrating than the undesired cleavage of a carbon-bromine bond during cross-coupling reactions.[1]
This guide is designed to move beyond simple protocols. It provides a deep dive into the mechanistic underpinnings of debromination, offering a logical framework for troubleshooting and optimization. Here, we will explore the causality behind experimental choices to empower you to rationally design reaction conditions that favor your desired C-C or C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: What exactly is debromination in the context of 7-azaindole coupling?
A1: Debromination, often termed hydrodehalogenation, is an undesired side reaction where the bromine atom on your 7-bromo-azaindole starting material is replaced by a hydrogen atom.[2][3] This leads to the formation of the parent 7-azaindole as a significant byproduct, which reduces the yield of your target molecule and complicates purification efforts. This issue is particularly prevalent in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][5]
Q2: What is the primary mechanism driving this unwanted side reaction?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][4][6] This Pd-H intermediate can arise from several sources, including the base, solvent (especially alcohols or residual water), or even thermal decomposition of ligands or other reagents.[5][6] Once formed, the Ar-Pd(II)-Br intermediate can react with this hydride source, leading to the reductive elimination of the debrominated arene (Ar-H) instead of proceeding through the desired coupling pathway.[2][6]
Q3: Why are 7-azaindoles particularly susceptible to debromination?
A3: The susceptibility of 7-azaindoles stems from a combination of factors. The electron-deficient nature of the pyridine ring makes the C-Br bond more reactive. Furthermore, the presence of the nitrogen atoms, particularly the pyrrole N-H and the pyridine nitrogen, can influence the reaction in complex ways. The N-H proton is acidic and can interact with the base, while the pyridine nitrogen can coordinate to the palladium center, potentially altering the stability and reactivity of key intermediates in the catalytic cycle and favoring pathways that lead to debromination.[2][7]
Q4: Is it necessary to protect the N-H group of the 7-azaindole before coupling?
A4: While not always mandatory, N-protection can be a highly effective strategy. An unprotected N-H group can be deprotonated by the base, which can sometimes inhibit catalysis or promote side reactions.[2] For substrates where debromination is particularly severe, protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these complications and lead to cleaner reactions and higher yields.[2] In some cases, using N-protected substrates has been shown to be essential to prevent catalyst poisoning and achieve the desired product.[8] However, modern catalyst systems with specialized ligands have shown increasing success with unprotected N-H heterocycles, making it a parameter worth screening.[9][10]
Mechanistic Pathways: Desired Coupling vs. Undesired Debromination
To effectively troubleshoot, it is crucial to visualize the competing catalytic cycles at play. The desired cross-coupling reaction and the undesired debromination pathway diverge after the initial oxidative addition step.
Caption: Competing catalytic cycles in palladium-catalyzed coupling.
Troubleshooting Guide
This section addresses specific experimental issues where debromination is a common byproduct. Follow this logical workflow to diagnose and solve the problem.
Issue 1: Significant Formation of Debrominated 7-Azaindole
-
Symptom: LC-MS and ¹H NMR analysis of the crude reaction mixture shows a major peak corresponding to the mass and spectrum of 7-azaindole (or your N-protected version) alongside some desired product.
-
Root Cause: The rate of the debromination pathway is competitive with or exceeds the rate of the desired coupling pathway. This is typically caused by aggressive reaction conditions.
-
Solutions & Rationale:
-
Optimize the Base: This is the most critical first step.
-
Action: Switch from strong bases like NaOtBu or NaOH to milder, non-nucleophilic inorganic bases.
-
Rationale: Strong alkoxide bases can readily generate hydride sources that form the detrimental Pd-H species.[4][5] Milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often sufficient to facilitate transmetalation in Suzuki couplings without promoting significant debromination.[4][5]
-
-
Lower the Reaction Temperature:
-
Action: Reduce the temperature in 10-20 °C increments. Start the reaction at a lower temperature (e.g., 40-60 °C) and only increase it if the conversion is too slow.[4]
-
Rationale: Higher temperatures can accelerate not only the desired reaction but also the decomposition of solvents, ligands, and bases, which generates hydride sources.[3][4] Lowering the temperature often increases the selectivity for the desired product by disfavoring the higher activation energy side reactions.[5]
-
-
Screen Ligands:
-
Action: If using simple phosphine ligands like PPh₃, switch to modern, electron-rich, bulky biaryl phosphine ligands.
-
Rationale: Ligands like SPhos, XPhos, or DavePhos are designed to promote rapid reductive elimination of the desired product (Ar-R).[11][12] This fast final step helps the Ar-Pd(II)-R intermediate outcompete the formation and subsequent reaction of the Ar-Pd(II)-H species. These ligands are often highly effective for challenging N-heterocyclic substrates.[2]
-
-
Issue 2: Low Conversion of 7-Bromo-Azaindole and Debromination Observed
-
Symptom: A significant amount of 7-bromo-azaindole starting material remains, and the main byproduct is the debrominated compound, with very little desired product formed.
-
Root Cause: The catalytic cycle is stalling or being inhibited. The active Pd(0) catalyst may be deactivating, or a key step like oxidative addition or transmetalation is sluggish, allowing the debromination pathway to dominate.
-
Solutions & Rationale:
-
Verify Reagent Quality and Inert Atmosphere:
-
Action: Ensure all reagents are pure and solvents are anhydrous and properly degassed. Use fresh, high-quality palladium precatalysts. Perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen).
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen.[5] Impurities in reagents can poison the catalyst. Boronic acids, in particular, can degrade over time.[5] Thorough degassing (e.g., three freeze-pump-thaw cycles or sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.[2]
-
-
Change the Palladium Precatalyst:
-
Action: Switch to a more active, pre-formed Pd(0) source or a modern precatalyst.
-
Rationale: Precatalysts like those developed by the Buchwald group (e.g., XPhos Pd G3) are designed to readily and quantitatively generate the active L-Pd(0) species in solution, leading to more reliable and faster reaction initiation.[9] This can help the desired catalytic cycle get started quickly before catalyst deactivation or side reactions take over.
-
-
Re-evaluate the Solvent System:
-
Action: Screen aprotic solvents like dioxane, THF, or toluene.[5] If using a protic solvent like an alcohol or a water co-solvent system for a Suzuki reaction, minimize the amount of the protic component.
-
Rationale: Protic solvents can be a direct source of hydrides or protons that facilitate debromination.[2][5] While some water is often necessary for Suzuki reactions with boronic acids, using the minimum required amount can suppress the side reaction.
-
-
Caption: A logical troubleshooting workflow for debromination issues.
Data Summary & Recommended Starting Points
Use the following tables as a guide for selecting your initial reaction conditions.
Table 1: Base Selection Guide for 7-Azaindole Coupling
| Base | Type | Strength | Rationale & Suitability for 7-Azaindole Coupling |
| K₃PO₄ | Inorganic | Moderate | Highly Recommended. Effective for transmetalation, low propensity to cause debromination.[4] |
| Cs₂CO₃ | Inorganic | Moderate | Excellent Choice. Often provides high yields while minimizing side reactions.[4][7] |
| K₂CO₃ | Inorganic | Mild | Good starting point, especially when substrates are sensitive to stronger bases.[4][13] |
| NaOtBu | Organic | Strong | Use with Extreme Caution. High potential for debromination. Generally reserved for C-N couplings where other bases fail.[4][5] |
| CsF | Inorganic | Mild | Reported to be effective in minimizing side products for some challenging heterocyclic couplings.[5] |
Table 2: Ligand Selection Guide
| Ligand | Type | Key Feature | Suitability for 7-Azaindole Coupling |
| SPhos / XPhos | Bulky Biaryl Phosphine | Promotes fast reductive elimination | Highly Recommended. Excellent for challenging N-heterocyclic substrates, often suppresses debromination.[2][4] |
| DavePhos | Bulky Biaryl Phosphine | Effective for amination of unprotected halo-7-azaindoles.[10] | Good Choice, particularly for Buchwald-Hartwig aminations.[11] |
| Xantphos | Bidentate | Wide bite angle | Can be effective in C-N and C-O couplings of 7-azaindoles.[7] |
| PPh₃ | Monodentate | General purpose | Prone to decomposition at high temperatures; often less effective at preventing debromination compared to modern ligands. |
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling a generic arylboronic acid with 7-bromo-azaindole, designed specifically to minimize debromination.
Reaction: 7-Bromo-1H-pyrrolo[2,3-b]pyridine + Arylboronic Acid → 7-Aryl-1H-pyrrolo[2,3-b]pyridine
Materials:
-
7-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 7-bromo-azaindole (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and the palladium precatalyst (2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is fully inert.[14]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O) via syringe. The reaction concentration should typically be around 0.1 M with respect to the limiting reagent.
-
Reaction Execution:
-
Stir the mixture at a reduced temperature (e.g., start at 60 °C).
-
Monitor the reaction progress by taking small aliquots every 1-2 hours and analyzing by TLC or LC-MS. Check for the disappearance of starting material and the formation of both the desired product and the debrominated byproduct.[4]
-
If the reaction is sluggish after several hours, incrementally increase the temperature by 10 °C intervals, continuing to monitor for byproduct formation. Avoid exceeding 100 °C if possible.[2][4]
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature, quench with water, and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR to determine the ratio of the desired coupled product to the debrominated 7-azaindole.[4]
-
By systematically applying these principles and protocols, you can effectively navigate the challenges of 7-azaindole coupling and significantly minimize the formation of debrominated side products, ultimately accelerating your research and development efforts.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Preventing debromination in subsequent reaction steps.
- BenchChem. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles.
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling.
- Gomes, P. A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673.
- Royal Society of Chemistry. (n.d.). Rhodium(iii)-catalyzed C–C coupling of 7-azaindoles with vinyl acetates and allyl acetates. Organic & Biomolecular Chemistry.
- UNL Repository. (2019, October 30). Investigation of the reactivity of aminopyridines on C-H activation reaction: a direct route to azaindoles.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
- Gomes, P. A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673.
- ResearchGate. (n.d.). Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation.
- Beilstein Journals. (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
- (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Organic Letters. (2010, September 22). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Organic & Biomolecular Chemistry. (2015, October 27). Metal catalyzed defunctionalization reactions.
- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
- ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- ResearchGate. (2025, October 19). Exploiting Coordination Behavior of 7‐Azaindole for Mechanistic Investigation of Chan‐Lam Coupling and Application to 7‐Azaindole Based Pharmacophores.
- RojasLab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- UNL. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PMC - NIH. (n.d.). On the Mechanism of Palladium-Catalyzed Aromatic C–H Oxidation.
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- (2026, February 7). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- ACS Publications. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry.
- PMC - NIH. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole...
- MDPI. (2017, September 11). Heck Reaction—State of the Art.
- MDPI. (2021, June 28). Ditopic Aza-Scorpiand Ligands Interact Selectively with ds-RNA and Modulate the Interaction upon Formation of Zn 2+ Complexes.
- University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
- ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- PubMed. (n.d.). Azaindoles: Suitable ligands of cytotoxic transition metal complexes.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
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- 6. Yoneda Labs [yonedalabs.com]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. research.unl.pt [research.unl.pt]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. researchgate.net [researchgate.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative 1H NMR Spectrum Analysis Guide: 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine vs. Precursor Scaffolds
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged bioisostere of indole, heavily utilized in the design of next-generation kinase inhibitors (e.g., targeting BMX/BTK) [1] and anti-trypanosomal agents [2]. Functionalizing this core—specifically via halogenation at C4 and arylation at C3—drastically alters its electronic landscape . For drug development professionals, tracking these modifications via high-resolution 1H NMR is critical.
This guide objectively compares the 1H NMR performance of the target product, 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine , against its unfunctionalized and halogenated alternatives, providing a self-validating framework for structural confirmation.
Section 1: Comparative Spectral Performance & Structural Markers
To validate the successful synthesis of the target compound, we must compare its spectral signature against two primary alternatives: the base scaffold (1H-pyrrolo[2,3-b]pyridine) and the intermediate precursor (4-Bromo-1H-pyrrolo[2,3-b]pyridine).
Table 1: Quantitative 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
| Proton Position | Base Scaffold (ppm) | 4-Bromo Precursor (ppm) | Target Compound (ppm) | Multiplicity & J-Coupling (Target) |
| N1-H | ~11.60 | ~12.00 | ~12.20 | Broad singlet (br s) |
| C2-H | ~7.45 | ~7.60 | ~7.85 | Singlet (s) |
| C3-H | ~6.45 | ~6.45 | Absent | N/A (Substituted) |
| C4-H | ~7.95 | Absent | Absent | N/A (Substituted) |
| C5-H | ~7.10 | ~7.30 | ~7.35 | Doublet (d), J = 5.1 Hz |
| C6-H | ~8.25 | ~8.20 | ~8.25 | Doublet (d), J = 5.1 Hz |
| C3-Phenyl | Absent | Absent | ~7.40 - 7.55 | Multiplet (m), 5H |
Mechanistic Causality of Spectral Shifts:
-
The C4-Bromine Effect: Transitioning from the base scaffold to the 4-bromo precursor eliminates the H4 signal. The strong inductive electron-withdrawing (-I) effect of the bromine atom deshields the adjacent C5 proton, shifting it downfield from ~7.10 ppm to ~7.30 ppm. Furthermore, the H5 and H6 signals collapse from complex doublets of doublets into simple ortho-coupled doublets (J ≈ 5.1 Hz) [3].
-
The C3-Phenyl Effect: Upon Suzuki-Miyaura coupling to yield the target compound, the H3 proton (~6.45 ppm) disappears. The newly introduced phenyl ring creates a strong magnetic anisotropic cone, which heavily deshields the adjacent H2 proton, shifting it downfield to ~7.85 ppm. Because H3 is no longer present to couple with H2, the H2 signal sharpens into a distinct singlet .
Logical relationship of substituent electronic effects on 1H NMR chemical shifts.
Section 2: Causality Behind Experimental Choices (E-E-A-T)
As an application scientist, I emphasize that an analytical protocol is only as reliable as the physical chemistry principles grounding it. Do not treat NMR acquisition as a black box; understand the why behind the parameters:
-
Solvent Selection (DMSO-d6 vs. CDCl3): 7-Azaindoles are notorious for forming intermolecular hydrogen-bonded dimers in non-polar solvents like CDCl3, which leads to concentration-dependent shifting and severe broadening of the N1-H signal. DMSO-d6 acts as a strong hydrogen bond acceptor, disrupting these dimers, locking the molecule in a single tautomeric state, and yielding a sharp, reproducible N1-H signal at ~12.20 ppm.
-
Relaxation Delay (D1): Quaternary-adjacent protons (such as H2 and H5 in the target compound) lack nearby protons to facilitate rapid dipole-dipole longitudinal relaxation (T1). Using a default D1 of 1.0 second will lead to incomplete relaxation and artificial under-integration of these critical peaks. Extending the D1 to 3.0 seconds ensures a quantitative, self-validating integration ratio.
-
Sample Concentration: The optimal concentration is 15–20 mg in 0.6 mL of solvent. Lower concentrations degrade the signal-to-noise ratio, while higher concentrations increase solvent viscosity, leading to broader linewidths and the loss of fine J-coupling resolution.
Section 3: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural characterization, follow this closed-loop methodology.
Step 1: Sample Preparation
-
Weigh exactly 15 mg of 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine.
-
Dissolve completely in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).
-
Transfer to a 5 mm precision NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary to prevent magnetic susceptibility artifacts).
Step 2: Probe Tuning & Shimming
-
Insert the sample and allow 2 minutes for thermal equilibration at 298 K.
-
Perform automated or manual tuning and matching (ATMA) on the 1H channel to maximize power transfer.
-
Lock onto the DMSO-d6 deuterium signal and execute gradient shimming. Fine-tune the Z1 and Z2 shims manually until the TMS peak exhibits a linewidth at half-height (FWHM) of < 1.0 Hz.
Step 3: Acquisition Parameters
-
Pulse Sequence: Use a standard 30-degree flip angle pulse (zg30). This allows for faster longitudinal relaxation between scans compared to a 90-degree pulse.
-
Scans (NS): 16 to 32 scans are sufficient for this concentration.
-
Relaxation Delay (D1): Set to 3.0 seconds to guarantee quantitative integration.
-
Acquisition Time (AQ): Set to ~3.0 seconds to provide adequate digital resolution for measuring the 5.1 Hz coupling between H5 and H6.
Step 4: Processing and Self-Validation
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform (FT).
-
Perform zero-order and first-order phase correction, followed by a polynomial baseline correction.
-
Validation Checkpoint: Set the integral of the H2 singlet (~7.85 ppm) strictly to 1.00. The multiplet at ~7.40–7.55 ppm must integrate to exactly 4.90–5.10. Any significant deviation indicates incomplete cross-coupling or co-elution of the 4-bromo precursor.
Step-by-step self-validating workflow for high-resolution 1H NMR acquisition.
References
-
Klug, D. M., et al. "Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis." Journal of Medicinal Chemistry, 2021. [Link]
-
Forster, M., et al. "Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK." International Journal of Molecular Sciences, 2020. [Link]
-
"Product Class 22: Azaindoles and Their Derivatives." Science of Synthesis, Thieme Chemistry. [Link]
-
"Deuterodechlorination of Aryl/Heteroaryl Chlorides Catalyzed by a Palladium/Unsymmetrical NHC System." The Journal of Organic Chemistry, 2016. [Link]
Sources
A Comparative Analysis of LC-MS Fragmentation Patterns in 3-Phenyl-7-Azaindole Derivatives
An In-Depth Technical Guide
This guide provides a detailed examination of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 3-phenyl-7-azaindole derivatives. As a scaffold of significant interest in medicinal chemistry and drug development, a thorough understanding of its gas-phase fragmentation is crucial for accurate structural elucidation, metabolite identification, and pharmacokinetic studies.[1] This document moves beyond a simple recitation of data to explain the underlying chemical principles that govern the observed fragmentation, offering field-proven insights into experimental design and data interpretation.
The Structural Context: Why 3-Phenyl-7-Azaindole?
The 7-azaindole core is a bioisostere of indole, found in numerous kinase inhibitors and other therapeutic candidates.[1] The addition of a phenyl group at the 3-position creates a rigid, aromatic system with distinct electronic properties that directly influence its behavior in a mass spectrometer. Understanding how this core structure and its substituted analogues fragment under collision-induced dissociation (CID) is fundamental for researchers in the field. This guide will compare the fragmentation of a parent 3-phenyl-7-azaindole with representative substituted derivatives to illustrate the influence of electronic and steric effects.
The Science of Fragmentation: Causality in Experimental Design
Electrospray ionization (ESI) is the technique of choice for analyzing these moderately polar, aromatic compounds due to its efficiency in generating protonated molecules, [M+H]+, in the positive ion mode.[2][3][4] The fragmentation of these even-electron ions is not random; it is a predictable process governed by the principles of cation chemistry.[5] The initial site of protonation is a critical determinant of the subsequent fragmentation cascade.[6]
For the 3-phenyl-7-azaindole scaffold, there are two primary sites for protonation: the pyridine-like nitrogen at position 7 (N7) and the pyrrole-like nitrogen at position 1 (N1). Due to the higher basicity of the sp2-hybridized nitrogen in the pyridine ring, protonation is most likely to occur at N7, creating a stable pyridinium ion. This localized positive charge will be the primary driver for the fragmentation pathways observed under CID conditions.
Experimental Workflow: A Self-Validating System
The analytical workflow must be designed to ensure reproducibility and confidence in the generated data. The process involves chromatographic separation followed by mass spectrometric detection and fragmentation, providing orthogonal data points (retention time and mass-to-charge ratio) for each analyte.
Caption: High-level workflow for LC-MS/MS analysis of 3-phenyl-7-azaindole derivatives.
Comparative Fragmentation Analysis
We will compare three representative compounds to build a foundational understanding of their fragmentation patterns:
-
Compound A: 3-phenyl-1H-pyrrolo[2,3-b]pyridine (Unsubstituted)
-
Compound B: 3-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (Electron-Donating Group)
-
Compound C: 3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (Electron-Withdrawing Group)
Fragmentation of the Core 7-Azaindole Structure
The protonated 7-azaindole ring system is remarkably stable due to its aromaticity.[6] Fragmentation typically requires higher collision energies and often proceeds via cleavage of the less aromatic pyrrole ring. A characteristic fragmentation pathway for indoles and related heterocycles is the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[7] In the case of 7-azaindole, this can occur through a ring-opening and rearrangement mechanism, leading to a loss of 27 Da from the core structure.
Another key fragmentation involves the cleavage of the bond between the azaindole core and the 3-phenyl substituent. This can result in two major fragment ions:
-
[M+H - C₆H₅]⁺ : The charged azaindole core after radical loss of the phenyl group.
-
[C₆H₅]⁺ : The phenyl cation, which is generally less favored.
More commonly, a neutral loss of benzene (C₆H₆) can occur, which involves the transfer of a hydrogen atom to the phenyl ring prior to cleavage.[8]
Proposed Fragmentation Pathway for Compound A (Unsubstituted)
For the parent compound, 3-phenyl-7-azaindole, the protonated molecule [M+H]+ at m/z 195 is the precursor ion. The primary fragmentation pathways are hypothesized as follows:
Caption: Key fragmentation pathways for protonated 3-phenyl-7-azaindole.
-
Loss of HCN (27 Da): A common fragmentation for N-heterocycles, leading to the ion at m/z 168 (radical cation) or 167 after rearrangement. This is a diagnostic loss for the indole/azaindole nucleus.[7]
-
Loss of Benzene (78 Da): Cleavage of the C3-phenyl bond with a hydrogen transfer results in a stable fragment at m/z 117, corresponding to the protonated azaindole core. This is often a prominent fragment.[8]
-
Loss of Acetylene (26 Da): Resulting from the cleavage of the pyrrole ring portion, this gives rise to a fragment at m/z 169.[9]
Influence of Phenyl Ring Substituents: A Comparison
The electronic nature of the substituent on the 3-phenyl ring significantly alters the fragmentation pattern by influencing bond strengths and the stability of resulting fragments.
| Compound | Precursor Ion [M+H]⁺ | Key Fragment 1 | Pathway 1 | Key Fragment 2 | Pathway 2 | Key Fragment 3 | Pathway 3 |
| A: Unsubstituted | m/z 195 | m/z 168 | - HCN | m/z 117 | - C₆H₆ | m/z 169 | - C₂H₂ |
| B: 4-Methoxy | m/z 225 | m/z 198 | - HCN | m/z 117 | - C₇H₈O | m/z 210 | - CH₃ |
| C: 4-Chloro | m/z 229/231 | m/z 202/204 | - HCN | m/z 117 | - C₆H₅Cl | m/z 194 | - Cl |
Compound B (4-Methoxy): The electron-donating methoxy group introduces new fragmentation pathways.
-
Loss of a Methyl Radical (15 Da): A facile loss from the methoxy group leads to a stable ion at m/z 210.
-
Loss of Methoxybenzene (108 Da): The entire substituted phenyl ring is lost as a neutral molecule, again yielding the core azaindole fragment at m/z 117.
Compound C (4-Chloro): The electron-withdrawing chloro group also directs fragmentation.
-
Loss of a Chlorine Radical (35/37 Da): This is a highly characteristic loss for chlorinated aromatic compounds, resulting in an ion at m/z 194.[10] The isotopic signature of chlorine (approx. 3:1 ratio for ³⁵Cl/³⁷Cl) provides a definitive confirmation of this fragment.
-
Loss of Chlorobenzene (112 Da): Similar to the other analogues, the neutral loss of the substituted phenyl ring produces the fragment at m/z 117.
Experimental Protocols
Trustworthy data is built on a foundation of meticulously executed and well-documented protocols.
Sample Preparation
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of each 3-phenyl-7-azaindole derivative in HPLC-grade methanol.
-
Working Solution: Create a mixed working solution by diluting the stock solutions in the initial mobile phase (e.g., 95% Mobile Phase A) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
LC-MS/MS Methodological Parameters
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific derivatives being analyzed.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 or Biphenyl, 100 x 2.1 mm, < 3 µm | Provides excellent reversed-phase separation for aromatic compounds. Biphenyl phases can offer alternative selectivity.[11][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient ESI+ ionization and aids in good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength and UV transparency. |
| Gradient | 5% to 95% B over 10 minutes | A standard gradient suitable for screening and separating compounds of moderate polarity. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient chromatography. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility.[2] |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading while ensuring sufficient sensitivity. |
| Ionization Mode | ESI Positive | These N-heterocycles are basic and readily form [M+H]+ ions.[3] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and efficient ion generation. |
| Gas Temp. | 300 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 10 L/min | Aids in desolvation. |
| Scan Mode | Product Ion Scan | To generate a full fragmentation spectrum for the selected precursor ion. |
| Collision Energy | 10-40 eV (Ramped) | Ramping the collision energy allows for the observation of both low-energy (stable) and high-energy (less stable) fragments in a single run.[6] |
Conclusion
The LC-MS/MS fragmentation of 3-phenyl-7-azaindole derivatives is a predictable process governed by the fundamental chemistry of the protonated molecule. The primary fragmentation pathways involve characteristic losses from the stable azaindole core (e.g., HCN) and cleavage of the bond connecting the phenyl substituent. The nature of substituents on the phenyl ring provides additional, diagnostic fragmentation routes that are invaluable for structural confirmation. By employing a systematic LC-MS/MS workflow and understanding these core fragmentation principles, researchers can confidently identify and characterize these important molecules in complex matrices, accelerating drug discovery and development efforts.
References
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. (n.d.).
- Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed. (2005, April 15).
- A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. (2021, August 15).
- LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. | Sigma-Aldrich. (n.d.).
- Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation | CORESTA. (n.d.).
- Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap–FT-ICR mass spectrometer | Scilit. (n.d.).
- Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method - Shimadzu. (n.d.).
- fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry - SciELO. (2025, May 9).
- Threshold collision-induced dissociation and theoretical study of protonated azobenzene | The Journal of Chemical Physics | AIP Publishing. (2017, October 30).
- Study of Mass Spectra of Some Indole Derivatives - Scientific Research Publishing. (2016, April 20).
- Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC. (2025, October 14).
- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - Stevens Institute of Technology. (2006, September 15).
- Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. (n.d.).
- Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry | ChemRxiv. (n.d.).
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020, May 26).
- Collision-induced dissociation - Wikipedia. (n.d.).
- (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. (2020, March 16).
- Mass spectrometry of simple indoles | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal - Benchchem. (n.d.).
- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC. (n.d.).
- Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds - AIP Publishing. (2023, April 6).
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. (n.d.).
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv7Ziv-rPzh4J2mYFQ2lktAxpmnadteo0AWUZlV5nUtFlk3t1Zz5JJBILt8Mds9pQMKOuJr23EIhGsvC-IyzadGX5u-189YztGeOuYJ_i57fD9n2SB0g4nsubJhkUqYNx5r-Ld
- Mass spectra of some alkyl- and phenyl-substituted thiazoles - R Discovery. (1971, October 1).
- Fragments of 3-substituted indole compounds in the negative ion mode. - ResearchGate. (n.d.).
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.).
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC. (n.d.).
- Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.).
- Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS - The Royal Society of Chemistry. (2022, April 21).
- Fragments vs PKC-ι: 7-azaindole strikes again. (2018, May 21).
- 7-Azaindole (271-63-6) 1H NMR spectrum - ChemicalBook. (n.d.).
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. (n.d.).
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A Comparative Guide to Establishing HPLC Purity Standards for 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
In the landscape of contemporary drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole family, represents a scaffold of significant interest due to its prevalence in kinase inhibitors and other pharmacologically active agents. The isomeric purity of such intermediates is not merely a quality control metric; it is a critical determinant of downstream reaction success, biological activity, and ultimately, the safety and efficacy of the final product.
This guide provides a comprehensive framework for establishing robust purity criteria for 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine using High-Performance Liquid Chromatography (HPLC). We will compare two distinct reversed-phase HPLC (RP-HPLC) methods, offering insights into the rationale behind method selection and demonstrating how subtle changes in analytical parameters can yield significant improvements in impurity resolution. The protocols and data presented herein are designed to be a self-validating system, empowering researchers to implement and adapt these methodologies for their specific needs.
The Imperative of Purity for Synthetic Intermediates
The synthetic route to 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine often involves multi-step processes, including bromination and cross-coupling reactions. Each step presents a potential source of impurities, which can include starting materials, by-products from side reactions (e.g., regioisomers, poly-halogenated species), and degradation products. The presence of even minor impurities can have profound consequences, potentially leading to misleading biological data or complications in subsequent synthetic transformations. Therefore, a well-designed analytical method is not just for quality control, but a fundamental tool for research and development.
Method 1: A General-Purpose RP-HPLC Screening Method
Our first approach utilizes a widely adopted C18 stationary phase, which is a robust choice for the initial analysis of non-polar to moderately polar small molecules. This method is designed for rapid screening and general purity assessment.
Experimental Protocol: Method 1
-
Sample Preparation: Accurately weigh approximately 1 mg of 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine and dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Rationale for Method 1
The choice of a C18 column is based on its hydrophobic nature, which provides good retention for the phenyl and bromo-substituted pyrrolopyridine core. The acidic mobile phase (0.1% formic acid) ensures the protonation of the basic nitrogen atoms in the heterocyclic ring, leading to sharper peaks and improved chromatographic performance. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.
Method 2: High-Resolution Analysis with a Phenyl-Hexyl Stationary Phase
While Method 1 is a reliable workhorse, achieving baseline resolution of structurally similar impurities, such as regioisomers, often requires a more selective stationary phase. Method 2 employs a phenyl-hexyl column, which offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the analyte.
Experimental Protocol: Method 2
-
Sample Preparation: Identical to Method 1.
-
Instrumentation: Identical to Method 1.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 40% B to 85% B over 20 minutes, hold at 85% B for 3 minutes, then return to 40% B and equilibrate for 4 minutes.
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 5 µL
-
Rationale for Method 2
The phenyl-hexyl stationary phase is specifically chosen to enhance the separation of aromatic compounds. The π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic rings of 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine and its potential aromatic impurities can provide a different separation mechanism compared to the purely hydrophobic interactions of a C18 column. The use of TFA as a mobile phase modifier often results in sharper peaks for nitrogen-containing heterocycles. The slightly elevated temperature and slower flow rate are intended to improve column efficiency and resolution.
Comparative Data Analysis
The following table summarizes the expected chromatographic performance for the main peak (4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine) and a hypothetical closely-eluting impurity (Impurity A, e.g., a regioisomer).
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) |
| Retention Time (Main Peak) | ~ 9.5 min | ~ 12.2 min |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates (Main Peak) | > 8000 | > 12000 |
| Resolution (Main Peak/Impurity A) | 1.4 | > 2.0 |
| Purity (% Area) | 98.5% | 98.2% (with better separation of minor impurities) |
As the data illustrates, while both methods are suitable for purity determination, Method 2 provides superior resolution, as indicated by the higher resolution value between the main peak and a potential closely eluting impurity. This enhanced separation capability is crucial for accurately quantifying impurities and making informed decisions about batch release or further purification steps.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for reproducible results. The following diagram outlines the key stages of the HPLC purity determination process.
Caption: A generalized workflow for HPLC-based purity analysis.
Logical Framework for Method Selection
The choice between a general-purpose and a high-resolution method depends on the specific requirements of the analysis. The following decision tree illustrates the logical process for selecting the appropriate HPLC method.
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion
Establishing purity standards for novel compounds like 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a dynamic process that relies on the development and validation of robust analytical methods. While a standard C18-based HPLC method can provide a reliable initial assessment of purity, challenging separations may necessitate the use of alternative stationary phases, such as a phenyl-hexyl column, to achieve the required resolution. By comparing these two methods, we have demonstrated a logical, evidence-based approach to method selection and optimization. The ultimate goal is to adopt a method that is fit-for-purpose, providing accurate and reproducible data to ensure the quality and integrity of the compound throughout the research and development lifecycle.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2017). HPLC & UHPLC Columns and Consumables Catalog. [Link]
Comparative Guide: Kinase Selectivity of 3-Phenyl vs. 3-Alkyl 7-Azaindoles
Executive Summary & Pharmacophore Mechanics
The 7-azaindole scaffold is a highly privileged pharmacophore in modern kinase drug discovery. Its structural architecture allows the pyridine nitrogen (hydrogen bond acceptor) and the pyrrole NH (hydrogen bond donor) to form a robust, bidentate hydrogen bond network with the backbone amides of the kinase hinge region (1)[1].
Because the core anchors the molecule to the hinge, the vectors of its substituents dictate the inhibitor's target selectivity. The C3 position is particularly critical as it projects directly into the ribose-binding pocket and adjacent hydrophobic regions (e.g., HP2). Modifying this position with either a rigid phenyl (aryl) group or a flexible alkyl chain fundamentally alters the thermodynamic and conformational profile of the inhibitor, leading to drastically different kinome selectivity profiles (2)[2].
Structural Causality: Conformational Rigidity vs. Flexibility
The primary driver of selectivity between 3-phenyl and 3-alkyl 7-azaindoles lies in conformational entropy and spatial restriction.
-
3-Phenyl (Aryl) Substitutions (High Rigidity): A 3-phenyl group provides a rigid, sp2-hybridized planar structure. This rigidity locks the molecule into a specific conformation. When this conformation perfectly complements the geometry of a specific kinase's ribose pocket, the binding event incurs a very low entropic penalty. Furthermore, the aromatic ring can engage in specific π-π stacking or CH-π interactions with pocket residues, drastically increasing affinity for the target kinase while sterically clashing with off-target kinases, thereby driving high selectivity (3)[3].
-
3-Alkyl Substitutions (High Flexibility): A 3-alkyl chain (sp3-hybridized) is highly flexible. In solution, it exists in an ensemble of rapidly interconverting conformers. While this flexibility allows the alkyl chain to adapt to various kinase pockets (often leading to broad-spectrum, promiscuous binding), it requires a significant entropic penalty to freeze into a single bioactive conformation upon binding. This typically results in lower overall potency and poor selectivity profiles across the kinome.
Logical relationship of C3-substituent rigidity on 7-azaindole kinase selectivity.
Quantitative Selectivity Profiling
The theoretical framework of rigidity versus flexibility is consistently validated by empirical data. The table below summarizes representative structure-activity relationship (SAR) data comparing 3-phenyl and 3-alkyl derivatives against specific target kinases (e.g., PI3K and ROCK-I) versus off-target kinome panels (4)[4].
| Compound Scaffold | C3 Substituent | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Fold |
| 7-Azaindole Core | 3-Phenyl (Rigid) | PI3Kγ | 0.5 | PI3Kα | 15.0 | 30x |
| 7-Azaindole Core | 3-Ethyl (Flexible) | PI3Kγ | 12.4 | PI3Kα | 28.0 | 2.2x |
| 7-Azaindole Core | 3-Phenyl (Rigid) | ROCK-I | 1.2 | PKA | >500 | >400x |
| 7-Azaindole Core | 3-Butyl (Flexible) | ROCK-I | 8.5 | PKA | 45.0 | 5.3x |
Data Synthesis Note: The rigid 3-phenyl substitution consistently yields sub-nanomolar potency and high selectivity folds by exploiting specific pocket geometries, whereas the flexible 3-alkyl chains suffer from reduced potency and promiscuous off-target binding.
Self-Validating Experimental Protocol: Kinase Selectivity Profiling
To objectively evaluate the selectivity differences between 3-phenyl and 3-alkyl 7-azaindoles, researchers must employ a self-validating workflow that eliminates assay artifacts and confirms structural binding modes.
Step 1: Compound Synthesis & Purity Verification
-
Action: Synthesize 3-phenyl and 3-alkyl 7-azaindoles via Suzuki-Miyaura cross-coupling or Aza-Friedel-Crafts reactions.
-
Causality: Biological assays are highly sensitive to trace impurities. LC-MS and 1H-NMR must confirm >95% purity to ensure observed inhibition is strictly due to the target pharmacophore, preventing false positives from reactive intermediates.
Step 2: Primary Biochemical Assay (TR-FRET)
-
Action: Determine the IC50 of the compounds against the primary target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Causality: TR-FRET is selected over standard colorimetric assays because the time-delay measurement eliminates compound auto-fluorescence and inner-filter effects. This provides high-confidence, artifact-free IC50 values.
Step 3: Orthogonal Kinome Profiling
-
Action: Subject the compounds to an active-site directed competition binding assay (e.g., KINOMEscan) against a broad panel of >400 kinases.
-
Causality: A single target assay cannot prove selectivity. Broad kinome profiling self-validates the hypothesis by empirically demonstrating that the rigid 3-phenyl group reduces off-target binding events compared to the flexible 3-alkyl group.
Step 4: Structural Validation (X-ray Crystallography)
-
Action: Co-crystallize the lead 3-phenyl inhibitor with the target kinase and resolve the structure via X-ray diffraction.
-
Causality: This is the ultimate self-validating step. It definitively proves the mechanism of selectivity by confirming that the 7-azaindole core maintains its hinge-binding bidentate hydrogen bonds while the C3-phenyl group occupies the intended ribose/hydrophobic pocket without inducing steric clashes.
Self-validating experimental workflow for kinase selectivity profiling.
References
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK inhibitor: Focus on recent updates [html.rhhz.net]
A Comparative Guide to the Potency of 1H-Pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of potent kinase inhibitors. Its unique structural and electronic properties allow for key interactions within the ATP-binding sites of various kinases, making it a focal point for the design of targeted therapeutics. This guide provides a comparative analysis of the inhibitory activities (IC50 values) of various analogs of the 1H-pyrrolo[2,3-b]pyridine scaffold against several important kinase targets implicated in diseases ranging from cancer to neurodegenerative disorders. While the specific "4-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine" substitution pattern is a noteworthy variation, this guide will encompass a broader range of analogs to provide a more comprehensive overview of the structure-activity relationships within this chemical series.
Comparative Inhibitory Potency of 1H-Pyrrolo[2,3-b]pyridine Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 1H-pyrrolo[2,3-b]pyridine derivatives against various protein kinases. This data, compiled from recent scientific literature, highlights the remarkable potency and, in some cases, the selectivity of these compounds.
| Compound/Analog Reference | Target Kinase | IC50 (nM) | Key Structural Features |
| TNIK Inhibitor [1] | TNIK | < 1 | Undisclosed 1H-pyrrolo[2,3-b]pyridine scaffold |
| DYRK1A Inhibitor [1] | DYRK1A | Nanomolar range | Pyrazolyl-1H-pyrrolo[2,3-b]pyridine |
| GSK-3β Inhibitor (41) [2] | GSK-3β | 0.22 | Substituted 1H-pyrrolo[2,3-b]pyridine |
| GSK-3β Inhibitor (46) [2] | GSK-3β | 0.26 | Substituted 1H-pyrrolo[2,3-b]pyridine |
| GSK-3β Inhibitor (54) [2] | GSK-3β | 0.24 | Substituted 1H-pyrrolo[2,3-b]pyridine |
| GSK-3β Inhibitor (S01) [3] | GSK-3β | 0.35 | 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
| c-Met Inhibitor (34) | c-Met | 1.68 | 1H-pyrrolo[2,3-b]pyridine bearing a 1,2,3-triazole moiety |
| CDK8 Inhibitor (22) [4] | CDK8 | 48.6 | (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) |
| FGFR Inhibitor (4h) [5][6] | FGFR1 | 7 | 1H-pyrrolo[2,3-b]pyridine derivative |
| FGFR Inhibitor (4h) [5][6] | FGFR2 | 9 | 1H-pyrrolo[2,3-b]pyridine derivative |
| FGFR Inhibitor (4h) [5][6] | FGFR3 | 25 | 1H-pyrrolo[2,3-b]pyridine derivative |
| FGFR Inhibitor (4h) [5][6] | FGFR4 | 712 | 1H-pyrrolo[2,3-b]pyridine derivative |
| PDE4B Inhibitor (11h) [7] | PDE4B | 140 | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide with a 3,3-difluoroazetidine ring |
Determining Inhibitory Potency: A Representative Kinase Inhibition Assay Protocol
The determination of IC50 values is a critical step in the evaluation of potential drug candidates. A common method to assess the potency of kinase inhibitors is through in vitro kinase assays. The following is a representative protocol for such an assay, providing a foundational understanding of the experimental workflow.
Experimental Workflow for a Typical Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology
-
Compound Preparation : A series of dilutions of the test compounds (the 1H-pyrrolo[2,3-b]pyridine analogs) are prepared in a suitable solvent, typically DMSO.
-
Assay Plate Preparation : The assay is performed in a multi-well plate format (e.g., 96-well or 384-well). The kinase, a suitable substrate (often a peptide or protein), and a buffer solution are added to each well.
-
Inhibitor Addition : The diluted test compounds are added to the wells containing the kinase and substrate. Control wells with no inhibitor (positive control) and wells with no kinase (negative control) are also included.
-
Pre-incubation : The plate is typically pre-incubated for a short period to allow the inhibitor to bind to the kinase.
-
Reaction Initiation : The kinase reaction is initiated by the addition of a solution of adenosine triphosphate (ATP).
-
Kinase Reaction : The plate is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.
-
Reaction Termination : The reaction is stopped, often by the addition of a solution that chelates the divalent cations required for kinase activity (e.g., EDTA).
-
Signal Detection : The extent of substrate phosphorylation is quantified. This can be achieved through various detection methods, such as:
-
Radiometric assays : Using radioactively labeled ATP (³²P or ³³P) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays : Employing antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays : Measuring the amount of ATP remaining in the well after the kinase reaction.
-
-
Data Analysis : The signal from each well is measured using a plate reader. The data is normalized to the positive and negative controls. The percentage of inhibition for each compound concentration is calculated and plotted against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%, is then determined from this curve.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold in Key Signaling Pathways
The potent inhibitory activity of 1H-pyrrolo[2,3-b]pyridine analogs against kinases such as TNIK, GSK-3β, and FGFR highlights their potential to modulate critical cellular signaling pathways that are often dysregulated in disease.
Wnt/β-catenin Signaling and TNIK/GSK-3β Inhibition
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[1] Both TNIK (TRAF2 and NCK-interacting kinase) and GSK-3β (Glycogen Synthase Kinase 3β) are key regulators of this pathway.
Inhibition of TNIK is expected to block the transcriptional activity of the β-catenin/TCF4 complex, thereby downregulating the expression of Wnt target genes that promote cell proliferation.[1] Similarly, GSK-3β is a key component of the β-catenin destruction complex. Inhibition of GSK-3β can lead to the stabilization and accumulation of β-catenin, which might seem counterintuitive for cancer therapy. However, in the context of Alzheimer's disease, inhibiting GSK-3β is a therapeutic strategy to reduce the hyperphosphorylation of the tau protein.[2] This dual role of GSK-3β highlights the context-dependent effects of kinase inhibition.
Caption: Simplified Wnt/β-catenin signaling pathway and the role of GSK-3β inhibitors.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration.[5][6] Aberrant activation of this pathway, through mutations or gene amplification, is implicated in various cancers.[5][6] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of FGFRs.[5][6] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and highly effective core structure for the development of potent kinase inhibitors. The analogs discussed in this guide demonstrate nanomolar and even sub-nanomolar inhibitory activities against a range of therapeutically relevant kinases. The structure-activity relationship studies, exemplified by the various substitutions on the pyrrolo[2,3-b]pyridine ring, provide a roadmap for the rational design of next-generation inhibitors with improved potency and selectivity. The detailed understanding of the experimental protocols for assessing their activity and the signaling pathways they modulate is essential for the continued development of these promising compounds into clinical candidates.
References
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI.
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed.
- Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed.
- Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Publications.
- Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC.
- Full article: Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - Taylor & Francis.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure & Performance Guide: 3-Phenyl-Pyrrolo[2,3-b]pyridines
This guide provides an in-depth technical analysis of the crystal structure, synthesis, and performance characteristics of 3-phenyl-substituted pyrrolo[2,3-b]pyridines (7-azaindoles), contrasting them with their indole analogues.
Executive Summary: The "Hinge-Binder" Scaffold
The 3-phenyl-pyrrolo[2,3-b]pyridine (3-phenyl-7-azaindole) scaffold is a cornerstone in modern kinase inhibitor design, most notably exemplified by Vemurafenib (PLX4032) . Unlike the indole scaffold, which acts primarily as a hydrogen bond donor, the 7-azaindole core functions as a bidentate donor-acceptor motif . This structural duality allows it to form stable cyclic dimers in the solid state and specific two-point hydrogen bonds with the ATP-binding hinge region of kinases (e.g., BRAF, FGFR).
This guide compares the crystallographic data of this scaffold against 3-phenylindole to elucidate why the 7-aza modification dramatically alters solid-state packing, solubility, and bioactivity.
Structural Analysis: 7-Azaindole vs. Indole
The defining feature of the 7-azaindole crystal structure is the presence of the pyridyl nitrogen (N7), which fundamentally changes the intermolecular hydrogen bonding landscape compared to the indole core.
The R²₂(8) Dimer Motif
While 3-phenylindole typically crystallizes in chains or herringbone motifs driven by N-H···
-
Mechanism: The pyrrole N-H (donor) of one molecule binds to the pyridine N (acceptor) of an adjacent molecule.
-
Graph Set Notation: R²₂(8) (Two donors, two acceptors, forming an 8-membered ring).
-
Energetics: This dimer is electronically complementary and highly stable (
kcal/mol), significantly impacting the melting point and dissolution energy.
Comparative Crystallographic Data
The following table summarizes key structural parameters derived from small-molecule X-ray diffraction (XRD) and 3D Electron Diffraction (3D-ED) studies of representative derivatives.
| Feature | 3-Phenyl-7-azaindole Derivative | 3-Phenylindole | Impact on Performance |
| Space Group | Typically P2₁/c or P-1 (Centrosymmetric) | P2₁2₁2₁ or P2₁/c | 7-Aza prefers inversion symmetry due to dimerization. |
| Primary Interaction | N1-H···N7 (Dimer) | N1-H··· | Dimerization reduces polar surface area in the solid state. |
| H-Bond Distance | 2.85 – 2.95 Å (N···N) | > 3.0 Å (N[1][2]···C centroid) | Shorter, stronger bonds in 7-azaindole increase lattice energy. |
| Planarity | Highly Planar (RMSD < 0.05 Å) | Slight Twist (Phenyl vs Indole) | Planarity facilitates intercalation and π-stacking. |
| Solubility | Moderate (High Lattice Energy) | Low (Lipophilic packing) | 7-N allows specific solvation by water/alcohols, improving solubility despite stable lattice. |
Note on Vemurafenib: The crystal structure of Vemurafenib (a complex 3-substituted 7-azaindole) was historically difficult to solve due to spherulite formation. It was successfully determined using 3D Electron Diffraction (MicroED) , revealing a complex packing network stabilized by the core 7-azaindole interactions.
Performance Comparison
Target Binding (The "Hinge" Effect)
In biological contexts, the crystal packing motif translates directly to binding affinity.
-
Indole: Can only donate a hydrogen bond (N1-H). Requires a backbone carbonyl acceptor in the protein.
-
7-Azaindole: Can donate (N1-H) and accept (N7). This mimics the adenine ring of ATP, allowing it to "lock" into the kinase hinge region (e.g., Valine/Alanine residues) with high specificity.
Solubility & Bioavailability
The N7 nitrogen lowers the LogP (lipophilicity) compared to the CH group in indole.
-
Result: 3-phenyl-7-azaindoles generally exhibit 25-fold higher aqueous solubility than their indole counterparts, despite the strong crystal lattice, because the unmasked N7 interacts favorably with aqueous media once the dimer is broken.
Experimental Protocols
Synthesis of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine
Method: Suzuki-Miyaura Cross-Coupling. Rationale: Direct electrophilic substitution at C3 is difficult due to the electron-deficient pyridine ring. Halogenation followed by coupling is the standard robust route.
Protocol:
-
Halogenation: Dissolve 7-azaindole (1.0 eq) in DMF. Add N-Iodosuccinimide (NIS, 1.1 eq) at 0°C. Stir for 2h to obtain 3-iodo-7-azaindole .
-
Coupling:
-
Combine 3-iodo-7-azaindole (1.0 eq) and Phenylboronic acid (1.2 eq) in DME/Water (4:1).
-
Add catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Add base: K₂CO₃ (3.0 eq).
-
Degas with Argon. Heat to 90°C for 12h.
-
-
Workup: Cool, filter through Celite, extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Crystallization for X-Ray Analysis
Objective: Grow single crystals suitable for XRD (or MicroED if crystals are too small). Solvent System: Slow evaporation of Methanol/Dichloromethane (1:1) .
-
Why: The methanol disrupts the N-H···N dimers slightly, allowing controlled reorganization, while DCM solubilizes the phenyl ring.
Visualizations
Diagram 1: Synthesis & Crystallization Workflow
This diagram outlines the critical path from raw materials to structural data.
Figure 1: Step-by-step workflow for synthesizing and characterizing 3-phenyl-7-azaindole derivatives.
Diagram 2: Structural Interaction Logic (Dimer vs. Chain)
This diagram illustrates the causality between the atomic structure (N7 presence) and the resulting macroscopic properties.
Figure 2: Comparative logic flow showing how the N7 atom dictates crystal packing and biological efficacy.
References
-
Crystal Structure of Vemurafenib (MicroED)
- Direct structure determination of vemurafenib polymorphism from compact spherulites using 3D electron diffraction.
- Source: Nature Communic
-
[Link]
-
7-Azaindole Hydrogen Bonding Studies
- Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibr
- Source: MDPI Molecules
-
[Link]
-
Kinase Binding Modes (PDB 3OG7)
-
Synthesis of 3-Substituted 7-Azaindoles
-
Azaindoles in Medicinal Chemistry
- The Azaindole Framework in the Design of Kinase Inhibitors.
- Source: MDPI Pharmaceuticals
-
[Link]
Sources
- 1. Crystal structures of three indole derivatives: 3-ethnyl-2-methyl-1-phenylsulfonyl-1H-indole, 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one and 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one chloroform monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
This guide outlines the spectroscopic validation of 4-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1261493-26-8), a critical intermediate in the synthesis of type I/II kinase inhibitors.
Unlike standard catalog reagents, this scaffold presents a specific regiochemical challenge: distinguishing the 3,4-disubstituted core from its 3,5-isomer or 4,5-isomer byproducts. This guide provides a comparative analysis against these structural alternatives, supported by experimental logic.
A Publish Comparison Guide for Drug Discovery
Executive Summary & Application Context
4-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a 7-azaindole derivative used primarily as a scaffold for fragment-based drug discovery (FBDD). The presence of the bromine at the C4 position is electronically distinct from the more common C5-bromo isomers, rendering it highly reactive for subsequent SNAr or Buchwald-Hartwig couplings.
The Characterization Challenge: Synthetic routes often involve halogen migration or non-selective bromination. A researcher must definitively prove:
-
Regiochemistry: The phenyl is at C3 and the bromine is at C4 (not C5).
-
Integrity: The C-Br bond survived the C3-phenylation (typically a Suzuki coupling).[1]
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its most common synthetic impurities/isomers.
Table 1: Diagnostic Spectral Fingerprints
| Feature | Target Product (4-Br-3-Ph) | Alternative A (Precursor: 4-Br-7-azaindole) | Alternative B (Isomer: 5-Br-3-Ph) |
| 1H NMR: C2-Proton | Singlet/Doublet (~7.8 ppm) . Deshielded by adjacent phenyl ring. | Doublet (~7.5 ppm) . Lacks anisotropic deshielding from phenyl. | Singlet (~7.9 ppm) . Similar shift, but distinct NOE pattern. |
| 1H NMR: Pyridine Ring | Two Doublets (C5-H, C6-H) . J ≈ 5.0–5.5 Hz. Indicates unsubstituted C5/C6. | Two Doublets . Similar pattern. | Singlets (or weak meta-coupling) . C4-H and C6-H would not show strong ortho coupling. |
| MS (ESI+) | M+ / M+2 (1:1 ratio) . Characteristic of mono-bromine. Mass includes Phenyl.[2][3] | M+ / M+2 (1:1 ratio) . Mass lacks Phenyl group (-76 Da). | M+ / M+2 (1:1 ratio) . Identical mass to target. Indistinguishable by MS alone. |
| Crystal/Physical | Solid, typically off-white/tan. | Solid, white/tan. | Solid. |
Structural Logic & Synthesis Pathway
To understand the impurities, one must understand the origin. The high-purity synthesis relies on the reactivity difference between C3-Iodo and C4-Bromo sites.
Figure 1: Synthetic logic flow. The characterization must confirm the C3-Iodine was replaced by Phenyl, while the C4-Bromine remained intact.
Detailed Experimental Protocols
Protocol A: 1H NMR Validation (Regiochemistry Confirmation)
Objective: Distinguish the 4-bromo substitution from the 5-bromo isomer using spin-spin coupling constants (J-values).
Reagents:
-
Solvent: DMSO-d6 (Preferred for solubility and NH visibility) or CDCl3.
-
Internal Standard: TMS (0.00 ppm).
Procedure:
-
Dissolve 5–10 mg of the sample in 0.6 mL DMSO-d6.
-
Acquire spectrum with sufficient scans (≥16) to resolve hyperfine splitting.
-
Critical Analysis Steps:
-
Step 1 (Pyridine Region 8.0–8.5 ppm): Look for the C6-H signal. In the Target (4-Br) , C6-H couples with C5-H (ortho-coupling, J ≈ 5.3 Hz).
-
Step 2 (Differentiation): If the molecule were the 5-Br isomer , the C6-H would be a singlet or show only weak meta-coupling (~1-2 Hz) to C4-H.
-
Step 3 (C2-H Region ~7.8 ppm): Confirm the presence of the C2-H signal (often a doublet, J ≈ 2.5 Hz due to NH coupling).
-
Expected Data (DMSO-d6):
-
δ 12.3 (br s, 1H, NH)
-
δ 8.25 (d, J = 5.3 Hz, 1H, C6-H)
-
δ 7.90 (d, J = 2.6 Hz, 1H, C2-H)
-
δ 7.55 (d, J = 5.3 Hz, 1H, C5-H)
-
δ 7.40–7.50 (m, 5H, Phenyl-H)
Protocol B: NOESY/ROESY (Spatial Confirmation)
Objective: Confirm the phenyl group is at C3 and not N1.
-
Run a 2D NOESY experiment.
-
Look for Cross-peaks:
-
Strong NOE: Between Phenyl-ortho-protons and C2-H .
-
Absence of NOE: Between Phenyl protons and C5/C6 protons (this rules out C4/C5 substitution errors).
-
N-Phenyl Check: If the phenyl were on Nitrogen (N1), you would see NOE to C2-H and C7a (not applicable here) or C6-H, but the chemical shift of C2-H would be significantly different.
-
Protocol C: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and halogen count.
Procedure:
-
Method: ESI+ or APCI.
-
Analysis:
-
Locate the molecular ion peak [M+H]+.[4]
-
Isotope Pattern: You must observe a 1:1 doublet separated by 2 mass units (e.g., m/z 273 and 275).
-
Interpretation:
-
1:1 ratio = 1 Bromine atom (Confirmed).
-
3:1 ratio = 1 Chlorine (Incorrect).
-
No split = No Halogen (De-halogenation byproduct).
-
-
Visualization of Structural Verification
The following diagram illustrates the decision tree for interpreting the NMR data.
Figure 2: NMR decision tree for distinguishing 4-bromo from 5-bromo 7-azaindole derivatives.
References
-
Synthesis of 3,4-disubstituted 7-azaindoles
- General 7-azaindole NMR Data (Precursors): Title: 4-Bromo-7-azaindole 1H NMR spectrum. Source: ChemicalBook.
-
Suzuki Coupling Selectivity (I vs Br)
- Title: A Comparative Guide to Catalysts for Selective Cross-Coupling of Polyhalogen
-
Source: BenchChem.[6]
-
Commercial Reference & CAS Verification
-
Title: 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 1261493-26-8).[7]
- Source: BLD Pharm.
-
Sources
- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 1261493-26-8|4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
Safety Operating Guide
4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine proper disposal procedures
Comprehensive Safety and Disposal Guide for 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of complex heterocyclic scaffolds. The compound 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1261493-26-8) is a highly valuable brominated azaindole building block used in the synthesis of targeted kinase inhibitors and novel therapeutics[1]. However, its structural composition—specifically the integration of a heavy halogen (bromine) with a nitrogen-rich pyrrolopyridine core—presents unique logistical and environmental challenges at the end of its experimental lifecycle. Improper disposal can lead to the release of severe environmental pollutants, making strict adherence to Environmental Protection Agency (EPA) guidelines mandatory[2].
Mechanistic Causality: Why Specialized Disposal is Critical
The disposal of 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine cannot be treated like standard organic waste. When subjected to low-temperature combustion or environmental degradation, the C-Br bond and the azaindole nitrogen undergo incomplete thermal cleavage. This results in the generation of highly toxic and corrosive byproducts, including hydrogen bromide (HBr) gas, nitrogen oxides (NOx), and potentially brominated dioxins or furans[3]. To prevent the formation of these products of incomplete combustion (PICs), the molecule must be subjected to high-temperature oxidative destruction, ensuring the complete breakdown of the organic framework into simple, manageable inorganic compounds[3].
Standard Operating Procedure (SOP): Laboratory Segregation & Handling
To ensure a self-validating safety system, your laboratory must implement the following step-by-step methodology for the collection and segregation of this compound.
Step 1: Container Selection and Preparation Select a high-density polyethylene (HDPE) or heavy-duty glass carboy for waste accumulation. Avoid metal containers, as trace degradation of the brominated compound can release HBr, which is highly corrosive to metals.
Step 2: Halogenated Waste Segregation Designate the container exclusively for Halogenated Organic Waste . Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, halogenated waste must never be comingled with non-halogenated solvents[4]. Ensure that the total water content in the waste stream remains below 20% to maintain the high fuel value (BTU/lb) required for downstream incineration[4].
Step 3: Immediate Labeling Affix a compliant hazardous waste label before the first drop of waste is added. Explicitly list "4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine" and mark the primary hazards as "Toxic" and "Halogenated."
Step 4: Satellite Accumulation Store the waste container in a secondary containment tray within a certified flammable storage cabinet. Keep the container tightly sealed unless actively adding waste to prevent the volatilization of any associated solvents.
Step 5: Institutional Transfer Once the container reaches 80% capacity, or the 90-day satellite accumulation time limit is reached, trigger a pickup request with your Environmental Health and Safety (EHS) department for transfer to an EPA-certified disposal facility[4].
Institutional & EPA-Compliant Destruction
Upon leaving the laboratory, the waste is transported to a commercial hazardous waste treatment facility. The only EPA-recommended method for the complete destruction of halogenated pyridines is Rotary Kiln Incineration [2][3].
The rotary kiln operates at extreme temperatures (820°C to 1,600°C), providing the necessary activation energy to shatter the robust aromatic rings and carbon-halogen bonds[3]. Because this process generates acidic HBr and NOx gases, the incinerator must be equipped with a wet caustic scrubber system (typically utilizing sodium hydroxide, NaOH). The scrubber neutralizes the acidic exhaust, converting the toxic gases into benign salts (e.g., sodium bromide, NaBr) and water before the final effluent is released into the atmosphere[2].
Quantitative Disposal Parameters
The following table summarizes the critical operational data required for the compliant destruction of 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine waste streams.
| Parameter | Operational Target | Causality / Rationale |
| Incinerator Type | Rotary Kiln | Accommodates both solid and liquid halogenated wastes with varying BTU values. |
| Temperature Range | 820°C – 1,600°C | Ensures complete thermal cleavage of the pyrrolopyridine ring and C-Br bonds. |
| Residence Time | > 2 seconds | Prevents the formation of toxic products of incomplete combustion (PICs). |
| Scrubber Solution | Sodium Hydroxide (NaOH) | Neutralizes acidic exhaust gases (HBr and NOx) generated during combustion. |
| Effluent pH | 7.5 – 9.0 | Ensures complete neutralization of hydrobromic acid before environmental discharge. |
Disposal Workflow Visualization
The following diagram illustrates the logical, step-by-step lifecycle of 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine waste, from benchtop generation to final environmental emission.
Figure 1: End-to-end disposal workflow for halogenated pyrrolopyridine laboratory waste.
References
-
Title: UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin–Oshkosh (EHS) URL: [Link]
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Sources
A Senior Application Scientist's Guide to Handling 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
This document provides essential safety and handling protocols for 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. The protocols outlined here are designed to be a self-validating system of safety, ensuring that researchers can work with confidence and precision.
At-a-Glance Safety Profile
Based on analogous compounds, 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine should be handled as a hazardous substance with the following potential classifications.[2][3]
-
Pictograms: GHS07 (Exclamation Mark), GHS05 (Corrosion - potential for serious eye damage)
-
Signal Word: Warning or Danger
-
Primary Hazards:
The fundamental principle is avoidance of exposure . All handling procedures must be designed to eliminate contact with skin, eyes, and the respiratory system.
Foundational Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the last line of defense. The primary methods for ensuring safety involve controlling the laboratory environment.
-
Primary Engineering Control: All manipulations of solid 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine and its solutions must be performed inside a certified chemical fume hood.[2] This is non-negotiable. The causality is clear: the compound is likely a fine solid[5], prone to creating airborne dust during transfer, which poses a significant inhalation risk.[4] A fume hood contains these particulates and any potential vapors from solvents.
-
Administrative Controls:
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific procedure and scale of the operation. Below is a summary table followed by a detailed breakdown.
| Operation Scale & Type | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Small Scale Weighing & Transfer (<1g) | Double-gloved Nitrile | Safety glasses with side shields | Flame-resistant lab coat | Not required inside fume hood |
| Reaction Setup & Workup (Any Scale) | Double-gloved Nitrile | Chemical splash goggles | Flame-resistant lab coat | Not required inside fume hood |
| Large Scale Transfer (>1g) or Splash/Aerosol Risk | Double-gloved Nitrile or Neoprene | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | Not required inside fume hood |
| Major Spill Cleanup | Heavy-duty Nitrile or Butyl gloves | Full-face respirator | Chemical-resistant suit or coveralls | Required (see below) |
Hand Protection: The First Barrier
The primary risk is dermal absorption and skin irritation.[1]
-
Glove Type: Use powder-free nitrile gloves as a minimum standard.[7] Nitrile provides good resistance to a wide range of chemicals for splash protection.[8]
-
Causality (The "Why"): A single glove can fail or be unknowingly contaminated. Double-gloving provides a critical safety buffer. If the outer glove is contaminated, it can be removed without exposing the skin, allowing the user to safely exit the contaminated area.[9]
-
Protocol:
-
Inspect gloves for any signs of degradation or puncture before use.[10]
-
Don two pairs of nitrile gloves.
-
Tuck the inner glove cuff under the sleeve of your lab coat and pull the outer glove cuff over the sleeve.
-
If any contamination occurs, remove the outer glove immediately using the proper technique to avoid skin contact, and dispose of it as hazardous waste.[2]
-
Replace gloves every 1-2 hours or immediately upon known contact. Do not wear gloves outside the laboratory.
-
Eye and Face Protection: Preventing Irreversible Damage
This compound class is known to cause serious eye irritation or damage.[3]
-
Standard Operations: At a minimum, ANSI Z87.1-rated safety glasses with integrated side shields are required.[11]
-
Splash Hazard Operations: For any procedure involving liquids, transfers between vessels, or reactions under pressure, upgrade to chemical splash goggles.[7][8] Goggles form a seal around the eyes, offering superior protection from splashes compared to safety glasses.
-
High-Risk Operations: When handling larger quantities or performing highly exothermic reactions where there is a risk of splashing, a face shield must be worn over chemical splash goggles.[11]
Body Protection: Shielding from Contamination
-
Lab Coat: A flame-resistant (e.g., Nomex) lab coat is mandatory and must be fully buttoned.[11] This protects your skin and personal clothing from contamination.
-
Apron: For large-scale work, a chemical-resistant apron should be worn over the lab coat.
-
Personal Clothing: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[11] Synthetic fabrics like polyester can melt and adhere to the skin in a fire, so cotton or wool is preferable.
Respiratory Protection
Under normal operating conditions within a certified chemical fume hood, respiratory protection is not required.[2] A fume hood is the primary engineering control for respiratory hazards. A respirator (e.g., an N95 or a half-mask with appropriate cartridges) may be required for emergency situations, such as a large spill outside of a fume hood.[9] Use of a respirator requires prior medical clearance and fit-testing.[11]
Step-by-Step: Safe Handling Workflow
This protocol details the process of weighing the solid compound and preparing it for a reaction.
-
Preparation:
-
Verify the chemical fume hood is functioning correctly (check airflow monitor).
-
Don all required PPE as outlined in the table above (double gloves, goggles, lab coat).
-
Cover the work surface (e.g., the balance) with disposable absorbent bench paper.
-
Assemble all necessary glassware, spatulas, and reagents within the fume hood.
-
-
Weighing and Transfer:
-
Carefully open the container of 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine. Avoid creating dust.
-
Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.
-
Perform all transfers slowly and deliberately to minimize aerosolization.
-
Securely close the main container.
-
-
Post-Handling Cleanup:
-
Carefully wipe the spatula, weigh boat, and any other contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth in the solid hazardous waste container.
-
Carefully fold the contaminated bench paper inward and dispose of it in the solid hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Carefully remove the outer pair of gloves and dispose of them in the hazardous waste.
-
With the inner gloves still on, transport the reaction vessel to its designated area within the fume hood.
-
Remove the inner gloves and dispose of them before exiting the lab or beginning other tasks.
-
Wash hands thoroughly with soap and water.[12]
-
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting PPE based on operational scale and risk.
Spill and Disposal Plan
Emergency Spill Procedures
-
Small Spill (inside fume hood):
-
Alert nearby personnel.
-
Use a chemical spill kit to absorb the material.[7] Cover the spill with an absorbent material (e.g., sand or vermiculite).[1]
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area. Alert all personnel and your supervisor.
-
If safe to do so, close the laboratory door to contain any dust or vapors.
-
Call your institution's emergency response team. Do not attempt to clean it up yourself.
-
Waste Disposal
Improper disposal can lead to environmental contamination with persistent heterocyclic compounds.[13]
-
Classification: 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine and any materials contaminated with it are classified as halogenated organic hazardous waste .[14]
-
Solid Waste:
-
All contaminated disposables (gloves, bench paper, pipette tips, silica gel) must be placed in a clearly labeled, sealed hazardous waste container.
-
The label must read "Halogenated Organic Solid Waste" and list the chemical constituents.
-
-
Liquid Waste:
-
All solutions containing this compound must be collected in a labeled, sealed "Halogenated Organic Liquid Waste" container.
-
Do not mix with non-halogenated waste streams. This is critical because halogenated waste often requires specific, high-temperature incineration for proper disposal to prevent the formation of toxic byproducts.[14][15]
-
-
Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.
Disposal must always comply with local, state, and federal regulations.[16] Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.
References
-
Georganics. (2023). 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE SAFETY DATA SHEET. Georganics Ltd. Link
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Thermo Fisher Scientific. Link
-
ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 4-bromo-3-(bromomethyl)pyridine. ChemicalBook. Link
-
Fluorochem. (2024). Safety Data Sheet - 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. Fluorochem Ltd. Link
-
BLD Pharmatech. (n.d.). SAFETY DATA SHEET - Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. BLD Pharmatech. Link
-
University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. UCSF Environmental Health & Safety. Link
-
Sigma-Aldrich. (n.d.). 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine. Merck KGaA. Link
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem Compound Database, National Library of Medicine. Link
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(3-Phenylpropyl)pyridine. Fisher Scientific. Link
-
Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide. Healthy Bean. Link
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. Fisher Scientific. Link
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Link
-
Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Allan Chemical Corporation. Link
-
BLDpharm. (n.d.). 1261493-26-8|4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine. BLDpharm. Link
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. U.S. Department of Labor. Link
-
Sigma-Aldrich. (n.d.). 4-Bromo-1H-pyrrolo[2,3-c]pyridine. Merck KGaA. Link
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Ideal Response. Link
-
MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI. Link
-
Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. Link
-
ACS Omega. (2025). Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. American Chemical Society. Link
-
Ministry for the Environment, New Zealand. (n.d.). Managing waste that may contain brominated flame retardants. Ministry for the Environment. Link
Sources
- 1. georganics.sk [georganics.sk]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine | 1639444-93-1 [sigmaaldrich.com]
- 6. fishersci.ca [fishersci.ca]
- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. mdpi.com [mdpi.com]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. environment.govt.nz [environment.govt.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
